1-Phenylcyclopentanecarboxamide
Beschreibung
The exact mass of the compound 1-Phenylcyclopentanecarboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135978. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenylcyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGTOKASGORSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967430 | |
| Record name | 1-Phenylcyclopentane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-89-9 | |
| Record name | Cyclopentanecarboxamide, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC135978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclopentane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-1-CYCLOPENTANECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenylcyclopentanecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VMT9MAU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenylcyclopentanecarboxamide: Chemical Properties, Structure, and Synthetic Protocol
This guide provides a comprehensive technical overview of 1-phenylcyclopentanecarboxamide, a molecule of interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthetic pathway from its carboxylic acid precursor, and its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental protocols.
Molecular Structure and Physicochemical Properties
1-Phenylcyclopentanecarboxamide possesses a unique structural motif, incorporating a phenyl group and a carboxamide function on a cyclopentane ring. This arrangement imparts specific steric and electronic properties that are of interest in the design of bioactive molecules.
The core structure consists of a five-membered aliphatic ring, cyclopentane, which is substituted with a phenyl group (-C₆H₅) and a primary carboxamide group (-CONH₂). The presence of the phenyl ring introduces aromaticity and potential for π-π stacking interactions, while the carboxamide group can act as both a hydrogen bond donor and acceptor, crucial for interactions with biological targets.
A summary of the key physicochemical properties of 1-phenylcyclopentanecarboxamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 5296-89-9 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| IUPAC Name | 1-phenylcyclopentane-1-carboxamide | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 47-50 °C (for a related derivative) | |
| Boiling Point | 175 °C at 15 mm Hg (for a related derivative) | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. |
Synthesis of 1-Phenylcyclopentanecarboxamide
The synthesis of 1-phenylcyclopentanecarboxamide is typically achieved through a two-step process starting from 1-phenylcyclopentanecarboxylic acid. The first step involves the activation of the carboxylic acid, followed by amidation.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for 1-Phenylcyclopentanecarboxamide.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopentanecarbonyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as its byproducts are gaseous, simplifying purification.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenylcyclopentanecarboxylic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 1-phenylcyclopentanecarbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 1-Phenylcyclopentanecarboxamide
The acyl chloride is then reacted with ammonia in a nucleophilic acyl substitution reaction to form the primary amide.
Protocol:
-
In a separate flask, cool a concentrated aqueous solution of ammonia (a large excess, e.g., 10-20 eq) in an ice bath.
-
Slowly add the crude 1-phenylcyclopentanecarbonyl chloride (1.0 eq) dropwise to the cold ammonia solution with vigorous stirring. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The solid product, 1-phenylcyclopentanecarboxamide, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water to remove any ammonium chloride and excess ammonia.
-
The crude product can be purified by recrystallization.
Purification
Recrystallization is an effective method for purifying the crude 1-phenylcyclopentanecarboxamide.
Protocol:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Structural Characterization
The identity and purity of the synthesized 1-phenylcyclopentanecarboxamide should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), and aliphatic protons of the cyclopentane ring (typically in the range of 1.5-2.5 ppm). The amide protons (-NH₂) will appear as a broad singlet. |
| ¹³C NMR | A signal for the carbonyl carbon of the amide (typically in the range of 175-180 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclopentane ring. |
| FT-IR | A strong C=O stretching vibration for the amide carbonyl group (typically around 1650 cm⁻¹), N-H stretching vibrations (two bands for a primary amide, typically around 3350 and 3180 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.25 m/z). Fragmentation patterns may show loss of the amide group and fragmentation of the cyclopentane ring.[1] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound. A reverse-phase method would be suitable.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the course of the run.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Potential Applications in Drug Development
Derivatives of 1-phenylcycloalkanecarboxamides have shown a range of biological activities, making 1-phenylcyclopentanecarboxamide a valuable scaffold for medicinal chemistry.
Anticonvulsant and Psychoactive Properties
Research into analogues of carbetapentane, which is 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, has revealed potent anticonvulsant and antitussive properties. These studies have shown that replacing the ester linkage with an amide function can maintain or modulate the affinity for sigma (σ) receptor sites, which are implicated in various central nervous system functions. Several novel 1-phenylcycloalkanecarboxamide derivatives have been synthesized and shown to be potent and selective σ₁ ligands, suggesting their potential as anticonvulsant and anti-ischemic agents.
Other Potential Pharmacological Activities
The rigid conformation of the cyclopropane ring in the analogous 1-phenylcyclopropane carboxamide derivatives has been associated with a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties. While the cyclopentane ring is more flexible than a cyclopropane ring, the principle of using a constrained scaffold to present functional groups in a defined orientation for optimal target binding is applicable. This suggests that 1-phenylcyclopentanecarboxamide could serve as a starting point for the development of novel therapeutics in these areas.
Conclusion
1-Phenylcyclopentanecarboxamide is a synthetically accessible molecule with a chemical structure that holds significant promise for the development of new therapeutic agents, particularly those targeting the central nervous system. The synthetic protocols outlined in this guide provide a reliable pathway to obtain this compound, and the characterization methods described are essential for ensuring its identity and purity. Further investigation into the pharmacological profile of 1-phenylcyclopentanecarboxamide and its derivatives is warranted to fully explore its therapeutic potential.
References
-
PubChem. 1-Phenylcyclopentanecarboxamide. National Center for Biotechnology Information. [Link]
- Kalluri, M. D., et al. (2023).
- Kachur, J. F., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of medicinal chemistry, 38(15), 2846–2855.
Sources
An In-depth Technical Guide to the Synthesis of 1-Phenylcyclopentanecarboxamide: A Resource for Chemical Researchers and Drug Development Professionals
Introduction
1-Phenylcyclopentanecarboxamide is a molecule of significant interest in the landscape of medicinal chemistry and drug development. Its structural motif, featuring a phenyl group and an amide functional group attached to a cyclopentane ring, serves as a valuable scaffold in the design of various therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to 1-phenylcyclopentanecarboxamide, detailing the requisite starting materials, reaction mechanisms, and field-proven experimental protocols. The content herein is curated to provide researchers, scientists, and drug development professionals with a robust and practical resource for the synthesis of this important compound.
Strategic Approaches to the Synthesis of 1-Phenylcyclopentanecarboxamide
The synthesis of 1-phenylcyclopentanecarboxamide can be approached from several key precursors, each with its own set of advantages and challenges. The three primary strategic disconnections lead to the following key intermediates:
-
1-Phenylcyclopentanecarbonitrile: A direct precursor that can be hydrolyzed to the target amide.
-
1-Phenylcyclopentanecarboxylic acid: Can be activated and subsequently amidated.
-
1-Phenylcyclopentanol: A tertiary alcohol that can be converted to the amide via the Ritter reaction.
This guide will explore the synthesis of each of these key intermediates and their subsequent conversion to 1-phenylcyclopentanecarboxamide.
Route 1: Synthesis via 1-Phenylcyclopentanecarbonitrile
This is arguably the most direct route to 1-phenylcyclopentanecarboxamide, involving the synthesis of the corresponding nitrile followed by a controlled hydrolysis.
Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile
The synthesis of 1-phenylcyclopentanecarbonitrile is efficiently achieved through the alkylation of phenylacetonitrile with 1,4-dibromobutane. This reaction proceeds via a phase-transfer catalysis mechanism, which is well-documented in the chemical literature.[1]
Reaction: Phenylacetonitrile + 1,4-Dibromobutane → 1-Phenylcyclopentanecarbonitrile
Causality Behind Experimental Choices: The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, is crucial for this reaction. Phenylacetonitrile is deprotonated by the concentrated sodium hydroxide solution to form a carbanion. However, this carbanion is not soluble in the aqueous phase, and the 1,4-dibromobutane is not soluble in the aqueous phase. The quaternary ammonium salt acts as a shuttle, transporting the phenylacetonitrile anion from the aqueous phase to the organic phase where it can react with the 1,4-dibromobutane.
Caption: Synthesis of 1-Phenylcyclopentanecarbonitrile.
Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarbonitrile
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
50% aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (Phase-transfer catalyst)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add phenylacetonitrile, 50% aqueous sodium hydroxide, and benzyltriethylammonium chloride.
-
With vigorous stirring, add 1,4-dibromobutane dropwise to the mixture.
-
Heat the reaction mixture to 65-70 °C and maintain it at this temperature for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.
Expected Yield: 80-85%
Step 2: Controlled Hydrolysis of 1-Phenylcyclopentanecarbonitrile to 1-Phenylcyclopentanecarboxamide
The hydrolysis of a nitrile to an amide requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid.[2][3] Acid-catalyzed hydrolysis is a common method.[4][5]
Reaction: 1-Phenylcyclopentanecarbonitrile + H₂O/H⁺ → 1-Phenylcyclopentanecarboxamide
Causality Behind Experimental Choices: The use of a strong acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[4] The reaction temperature and time are critical parameters to control to favor the formation of the amide over the carboxylic acid.
Caption: Hydrolysis of Nitrile to Amide.
Experimental Protocol: Hydrolysis of 1-Phenylcyclopentanecarbonitrile
Materials:
-
1-Phenylcyclopentanecarbonitrile
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium carbonate solution
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 1-phenylcyclopentanecarbonitrile to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specific duration (this needs to be optimized to maximize amide yield).
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a sodium carbonate solution until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1-phenylcyclopentanecarboxamide.
Route 2: Synthesis via 1-Phenylcyclopentanecarboxylic Acid
This route involves the formation of the carboxylic acid, followed by its activation to an acyl chloride and subsequent reaction with ammonia.
Step 1: Synthesis of 1-Phenylcyclopentanecarboxylic Acid
This intermediate is typically prepared by the complete hydrolysis of 1-phenylcyclopentanecarbonitrile, which can be achieved under more forcing acidic or basic conditions than those used for the synthesis of the amide.[3]
Reaction: 1-Phenylcyclopentanecarbonitrile + H₂O/H⁺ or OH⁻ → 1-Phenylcyclopentanecarboxylic Acid
Experimental Protocol: Hydrolysis of 1-Phenylcyclopentanecarbonitrile to Carboxylic Acid
Materials:
-
1-Phenylcyclopentanecarbonitrile
-
Concentrated Hydrochloric Acid or Sodium Hydroxide solution
-
Reflux apparatus
Procedure:
-
Combine 1-phenylcyclopentanecarbonitrile with an excess of concentrated hydrochloric acid or a concentrated solution of sodium hydroxide.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
If using acidic hydrolysis, cool the reaction mixture and collect the precipitated carboxylic acid by filtration.
-
If using basic hydrolysis, cool the reaction mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then collect it by filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent.
Step 2: Synthesis of 1-Phenylcyclopentanecarbonyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6]
Reaction: 1-Phenylcyclopentanecarboxylic Acid + SOCl₂ → 1-Phenylcyclopentanecarbonyl Chloride
Caption: Formation of Acyl Chloride.
Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarbonyl Chloride
Materials:
-
1-Phenylcyclopentanecarboxylic Acid
-
Thionyl chloride (SOCl₂)
-
A few drops of Dimethylformamide (DMF) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclopentanecarboxylic acid in the anhydrous solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-phenylcyclopentanecarbonyl chloride, which can often be used in the next step without further purification.
Step 3: Amidation of 1-Phenylcyclopentanecarbonyl Chloride
The acyl chloride is a highly reactive electrophile that readily reacts with ammonia to form the desired amide.[1]
Reaction: 1-Phenylcyclopentanecarbonyl Chloride + NH₃ → 1-Phenylcyclopentanecarboxamide
Experimental Protocol: Amidation of 1-Phenylcyclopentanecarbonyl Chloride
Materials:
-
1-Phenylcyclopentanecarbonyl Chloride
-
Concentrated aqueous ammonia or ammonia gas
-
Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Dissolve the crude 1-phenylcyclopentanecarbonyl chloride in the anhydrous solvent and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
A white precipitate of the amide will form. Continue stirring for a period to ensure the reaction goes to completion.
-
Filter the solid product, wash it with cold water to remove ammonium chloride, and then with a small amount of cold solvent.
-
Dry the product. Recrystallization can be performed if necessary to achieve higher purity.
Route 3: Synthesis via the Ritter Reaction
The Ritter reaction is a powerful method for preparing N-substituted amides from a carbocation source and a nitrile.[8][9][10][11][12] In this case, 1-phenylcyclopentanol serves as the carbocation precursor.
Step 1: Synthesis of 1-Phenylcyclopentanol
This tertiary alcohol is readily prepared via the Grignard reaction between phenylmagnesium bromide and cyclopentanone.[2][13][14][15]
Reaction: Phenylmagnesium Bromide + Cyclopentanone → 1-Phenylcyclopentanol
Causality Behind Experimental Choices: The Grignard reagent, phenylmagnesium bromide, acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by any protic solvents, including water. Diethyl ether or tetrahydrofuran (THF) are common solvents for this reaction.
Caption: Grignard Synthesis of 1-Phenylcyclopentanol.
Experimental Protocol: Synthesis of 1-Phenylcyclopentanol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Iodine crystal (as an initiator)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, place the magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction (indicated by cloudiness and gentle boiling).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and add a solution of cyclopentanone in anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to stir at room temperature for at least one hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to obtain 1-phenylcyclopentanol.
Step 2: Ritter Reaction of 1-Phenylcyclopentanol
In the presence of a strong acid, 1-phenylcyclopentanol generates a stable tertiary carbocation, which is then trapped by a nitrile (in this case, often sodium cyanide is used which generates HCN in situ, or acetonitrile can be used) to form a nitrilium ion. Subsequent hydrolysis yields the desired amide.[8][10][16]
Reaction: 1-Phenylcyclopentanol + NaCN/H₂SO₄ → 1-Phenylcyclopentanecarboxamide
Mechanism of the Ritter Reaction:
-
Protonation of the hydroxyl group of the alcohol by the strong acid.
-
Loss of a water molecule to form a stable tertiary carbocation.
-
Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.
-
Attack of water on the nitrilium ion.
-
Tautomerization and deprotonation to yield the final amide product.
Caption: Ritter Reaction Mechanism.
Experimental Protocol: Ritter Reaction of 1-Phenylcyclopentanol
Materials:
-
1-Phenylcyclopentanol
-
Sodium cyanide or Acetonitrile
-
Concentrated Sulfuric Acid
-
Ice
-
Base for neutralization (e.g., NaOH solution)
Procedure:
-
In a flask, prepare a solution of 1-phenylcyclopentanol in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid.
-
Add the nitrile source (e.g., a solution of sodium cyanide or acetonitrile) dropwise, maintaining a low temperature.
-
After the addition, allow the reaction to proceed at a controlled temperature for a set period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base to precipitate the crude amide.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure 1-phenylcyclopentanecarboxamide.
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Overall Yield |
| 1 | Phenylacetonitrile, 1,4-Dibromobutane | 1-Phenylcyclopentanecarbonitrile | Direct, High-yielding synthesis of nitrile | Requires careful control of hydrolysis to avoid carboxylic acid formation | Good to Excellent |
| 2 | 1-Phenylcyclopentanecarboxylic Acid | 1-Phenylcyclopentanecarbonyl Chloride | Utilizes a readily available starting material (via nitrile hydrolysis), Acyl chloride is highly reactive | Multi-step, Requires handling of corrosive reagents like SOCl₂ | Good |
| 3 | Cyclopentanone, Bromobenzene | 1-Phenylcyclopentanol | Convergent synthesis, Ritter reaction is efficient for tertiary alcohols | Grignard reaction requires strict anhydrous conditions, Ritter reaction uses strong acids and potentially toxic cyanides | Moderate to Good |
Conclusion
The synthesis of 1-phenylcyclopentanecarboxamide can be effectively achieved through several strategic routes, each with its own merits. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The route via 1-phenylcyclopentanecarbonitrile offers a direct and high-yielding approach, provided the final hydrolysis step is carefully controlled. The amidation of 1-phenylcyclopentanecarboxylic acid is a classic and reliable method, while the Ritter reaction provides an elegant and convergent solution. This guide has provided the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize 1-phenylcyclopentanecarboxamide for their scientific endeavors.
References
- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google P
-
Ritter Reaction - Organic Chemistry Portal. (URL: [Link])
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile - Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
-
2-PHENYLBUTYRONITRILE - Organic Syntheses. (URL: [Link])
-
Preparation of the Grignard reagent, phenylmagnesium bromide - Department of Chemistry, University of Texas at Austin. (URL: [Link])
-
Converting Nitriles to Amides - Chemistry Steps. (URL: [Link])
-
cyclopentanone - Organic Syntheses. (URL: [Link])
-
α,α-DIMETHYL-β-PHENETHYLAMINE - Organic Syntheses. (URL: [Link])
-
Ritter Reaction - NROChemistry. (URL: [Link])
-
Use of PCA (1-phenylcyclohexylamine) as a precursor - Erowid. (URL: [Link])
-
Carbonic acid, o-phenylene ester - Organic Syntheses. (URL: [Link])
-
Preparation of Acid Chloride From Carboxylic Acid Using Thionyl Chloride 005 - YouTube. (URL: [Link])
-
Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate. (URL: [Link])
-
The Ritter Reaction Mechanism - YouTube. (URL: [Link])
-
Ritter reaction for the synthesis of picolinamides - ResearchGate. (URL: [Link])
-
The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate - Truman State University. (URL: [Link])
-
2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE - Organic Syntheses. (URL: [Link])
-
Ritter Reaction - Organic Chemistry Portal. (URL: [Link])
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (URL: [Link])
-
hydrolysis of nitriles - Chemguide. (URL: [Link])
-
Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli - PubMed. (URL: [Link])
-
Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (URL: [Link])
-
CYCLOPENTENONES FROM α,α'-DIBROMOKETONES AND ENAMINES: 2,5-DIMETHYL-3-PHENYL-2-CYCLOPENTEN-1-ONE - Organic Syntheses. (URL: [Link])
-
Catalyst-free, efficient and one pot protocol for synthesis of nitriles from aldehydes using glycerol as green solvent - BioKB. (URL: [Link])
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst - Journal of Chemical Sciences. (URL: [Link])
-
-
Grignard Reaction - University of Missouri–St. Louis. (URL: [Link])
-
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])
- EP2003113A1 - Process for production of carboxylic acid chloride compound - Google P
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (URL: [Link])
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (URL: [Link])
-
New Route to Phthalides - ChemistryViews. (URL: [Link])
-
Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. (URL: [Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Ritter Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
Physicochemical Profiling & Drug Design Utility of 1-Phenylcyclopentanecarboxamide
The following technical guide details the physicochemical profile, synthesis, and drug design utility of 1-Phenylcyclopentanecarboxamide , a critical scaffold in Central Nervous System (CNS) medicinal chemistry.
Executive Summary
1-Phenylcyclopentanecarboxamide (CAS: 5296-89-9) represents a privileged structural motif in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS). As a bioisostere of the ester moiety found in antitussives like Carbetapentane (Pentoxyverine) and a structural analog to Caramiphen , this amide scaffold offers enhanced metabolic stability while retaining critical lipophilic contacts required for Sigma-1 (
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its application in optimizing blood-brain barrier (BBB) permeability.
Physicochemical Datasheet
The following parameters define the molecule's "druggability," specifically its suitability for oral bioavailability and CNS penetration.
| Property | Value | Drug Design Implication |
| Molecular Weight | 189.25 g/mol | Ideal for fragment-based design (Lead-like). |
| Formula | High carbon/heteroatom ratio suggests high lipophilicity. | |
| XLogP3 | 2.2 – 2.6 | Optimal range for CNS penetration (1.5 < LogP < 3.5). |
| TPSA | 43.09 Ų | Well below the 90 Ų threshold for BBB permeability. |
| H-Bond Donors | 1 (Amide | Low donor count favors membrane diffusion. |
| H-Bond Acceptors | 1 (Amide | Minimal desolvation penalty upon binding. |
| Rotatable Bonds | 1 (C-Ph bond) | Rigid cyclopentyl core reduces entropic penalty during binding. |
| Melting Point | 95–97 °C | Crystalline solid; stable for formulation. |
Expert Insight: The combination of a rigid cyclopentane ring and a lipophilic phenyl group creates a "hydrophobic anchor." This anchor is critical for occupying the hydrophobic pockets of G-protein coupled receptors (GPCRs), while the amide functionality serves as a hydrogen bond anchor point, often mimicking the peptide bonds of endogenous ligands.
Structural Analysis & ADME Logic
Blood-Brain Barrier (BBB) Permeability
The primary value of 1-phenylcyclopentanecarboxamide lies in its ability to cross the BBB via passive diffusion.
-
Lipophilicity (LogP ~2.4): The molecule resides in the "Goldilocks zone." It is lipophilic enough to partition into the endothelial membrane but not so lipophilic that it becomes trapped in the lipid bilayer or cleared rapidly by P-glycoprotein (P-gp) efflux pumps.
-
Polar Surface Area (TPSA ~43 Ų): CNS drugs typically require a TPSA < 90 Ų. With a TPSA of 43 Ų, this molecule faces minimal resistance crossing the tight junctions of the BBB.
Metabolic Stability: The Amide Advantage
Unlike its ester analogs (e.g., Carbetapentane), which are rapidly hydrolyzed by plasma esterases to the inactive acid, the primary amide is significantly more resistant to hydrolysis.
-
Metabolic Route: The primary clearance pathway is slow hydrolysis via hepatic amidases or hydroxylation of the phenyl ring by CYP450 isoforms.
-
Design Strategy: Replacing an ester linkage with this amide scaffold typically increases the biological half-life (
) of a lead compound.
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust synthesis utilizes a Phase Transfer Catalysis (PTC) approach. This method avoids hazardous reagents (like sodium amide) and strictly anhydrous conditions, making it scalable and self-validating through distinct phase separation.
Reaction Pathway Visualization
The following diagram illustrates the double alkylation of phenylacetonitrile followed by controlled hydrolysis.
Figure 1: Synthetic pathway via Phase Transfer Catalysis (PTC) cyclization and acid hydration.
Detailed Experimental Protocol
Objective: Synthesis of 1-Phenylcyclopentanecarboxamide from Phenylacetonitrile.
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
1,4-Dibromobutane (1.1 eq)[1]
-
Sodium Hydroxide (50% aq.[2] solution, 4.0 eq)
-
Benzyltriethylammonium chloride (TEBA) (0.01 eq, Catalyst)
-
Sulfuric Acid (85%)
Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Charging: Add Phenylacetonitrile (11.7 g, 0.1 mol), 1,4-Dibromobutane (23.7 g, 0.11 mol), and TEBA (0.23 g) to the flask.
-
Initiation: Add 50% NaOH solution (32 g) dropwise while stirring vigorously. The reaction is exothermic; maintain temperature between 45–50 °C using an ice bath if necessary.
-
Reaction: Stir at 50 °C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for phenylacetonitrile (
) should disappear, replaced by the non-polar nitrile ( ). -
Workup: Dilute with water (100 mL) and extract with Toluene (2 x 50 mL). Wash organics with water and brine. Dry over
and concentrate in vacuo. -
Purification: Distillation or recrystallization is usually unnecessary for the next step; the crude oil is sufficient.
Step 2: Hydrolysis to Amide
-
Acidification: To the crude nitrile, add 85%
(20 mL) slowly. -
Heating: Heat the mixture to 80–90 °C for 2 hours. This converts the nitrile to the primary amide without over-hydrolyzing to the carboxylic acid.
-
Quenching: Pour the hot reaction mixture onto crushed ice (100 g). The amide typically precipitates as a white solid.
-
Isolation: Filter the solid. Wash with cold water to remove acid traces.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield white needles.
-
Yield Target: >70% overall.
-
Characterization: Melting point should be sharp (95–97 °C).
-
Experimental Validation of Properties
To incorporate this scaffold into a drug discovery pipeline, the following assays are standard for validation.
Shake-Flask LogP Determination
Purpose: To verify lipophilicity experimentally.
-
Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (pre-saturated with water).
-
Equilibration: Add 1 mL of water (pre-saturated with octanol).
-
Agitation: Shake for 24 hours at 25 °C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Kinetic Solubility Assay
Purpose: To ensure the compound does not precipitate in biological assays.
-
Stock: Prepare a 10 mM DMSO stock solution.
-
Spiking: Spike into PBS (pH 7.4) to a final concentration of 100
.[3] -
Incubation: Shake for 2 hours at room temperature.
-
Filtration: Filter through a 0.45
membrane. -
Analysis: Measure filtrate concentration via HPLC. Low solubility (< 10
) indicates a need for formulation aids (e.g., cyclodextrins).
Pharmacological Applications
The 1-phenylcyclopentanecarboxamide scaffold acts as a versatile template for:
-
Sigma-1 (
) Receptor Ligands:-
N-substitution with long alkyl amines (e.g., pentyl-amine chains) creates high-affinity
ligands, which are neuroprotective and potential treatments for neuropathic pain.
-
-
Antitussives:
-
Bioisosteric replacement of the ester in Pentoxyverine with this amide improves metabolic stability while maintaining efficacy.
-
-
NK1 Antagonists:
-
Substituted phenyl rings (e.g., 3,5-bis(trifluoromethyl)) on this scaffold are characteristic of Neurokinin-1 antagonists used as antiemetics.
-
References
-
PubChem. 1-Phenylcyclopentanecarboxamide Compound Summary. National Library of Medicine. [Link]
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation: Synthesis of 1-Phenylcyclopentanecarbonitrile. Organic Syntheses, 55, 91. [Link]
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for LogP/TPSA guidelines).
-
European Chemicals Agency (ECHA). Registration Dossier: 1-phenylcyclopentanecarboxamide.[4][Link][4]
Sources
1-Phenylcyclopentanecarboxamide: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Phenylcyclopentanecarboxamide, a molecule of interest for researchers and professionals in the field of drug development. This document will cover its chemical properties, synthesis, commercial availability, and potential therapeutic applications, grounded in established scientific principles and supported by relevant literature.
Introduction: The Phenylcycloalkanecarboxamide Scaffold in Medicinal Chemistry
The phenylcycloalkanecarboxamide moiety is a recurring structural motif in a variety of biologically active compounds. The rigid, three-dimensional nature of the cycloalkane ring, coupled with the electronic properties of the phenyl group and the hydrogen-bonding capabilities of the amide functional group, makes this scaffold an attractive starting point for the design of novel therapeutics. While the biological activities of 1-phenylcyclopropane carboxamide derivatives have been explored, demonstrating a wide range of pharmacological effects including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties, the cyclopentane analogue, 1-Phenylcyclopentanecarboxamide, remains a less explored yet potentially valuable molecule.[1] This guide aims to consolidate the available technical information on 1-Phenylcyclopentanecarboxamide to facilitate its further investigation and application in research and development.
Physicochemical Properties and Identification
A clear understanding of the fundamental physicochemical properties of 1-Phenylcyclopentanecarboxamide is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 5296-89-9 | [2] |
| Molecular Formula | C₁₂H₁₅NO | [2][3] |
| Molecular Weight | 189.25 g/mol | [2][3] |
| IUPAC Name | 1-phenylcyclopentane-1-carboxamide | [3] |
| Synonyms | Cyclopentanecarboxamide, 1-phenyl- | [2] |
| Safety | Warning: Harmful if swallowed. Causes skin and eye irritation. | [2][4] |
Synthesis of 1-Phenylcyclopentanecarboxamide
The synthesis of 1-Phenylcyclopentanecarboxamide can be logically approached in a two-stage process: first, the synthesis of the precursor, 1-phenylcyclopentanecarboxylic acid, followed by its conversion to the target amide.
Stage 1: Synthesis of 1-Phenylcyclopentanecarboxylic Acid
A common and effective method for the synthesis of 1-phenylcyclopentanecarboxylic acid is the alkylation of phenylacetonitrile with 1,4-dibromobutane, followed by hydrolysis of the resulting nitrile.
Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarbonitrile
-
Materials: Phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (phase transfer catalyst), benzene.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide, and benzyltriethylammonium chloride in benzene.
-
Stir the mixture vigorously at a controlled temperature (e.g., 40-50 °C) for several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 1-phenylcyclopentanecarbonitrile by vacuum distillation.
-
Experimental Protocol: Hydrolysis of 1-Phenylcyclopentanecarbonitrile
-
Materials: 1-Phenylcyclopentanecarbonitrile, concentrated sulfuric acid, water.
-
Procedure:
-
In a round-bottom flask, combine 1-phenylcyclopentanecarbonitrile with a mixture of concentrated sulfuric acid and water.
-
Reflux the mixture for several hours to facilitate hydrolysis.
-
Monitor the reaction for the disappearance of the nitrile starting material.
-
After completion, cool the reaction mixture and carefully pour it over ice.
-
The 1-phenylcyclopentanecarboxylic acid will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 1-phenylcyclopentanecarboxylic acid.
-
Stage 2: Amidation of 1-Phenylcyclopentanecarboxylic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several established methods. One common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarboxamide from 1-Phenylcyclopentanecarboxylic Acid
-
Materials: 1-Phenylcyclopentanecarboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), ammonium hydroxide.
-
Procedure:
-
Formation of the Acyl Chloride: In a fume hood, dissolve 1-phenylcyclopentanecarboxylic acid in an anhydrous solvent such as dichloromethane. Slowly add thionyl chloride to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-phenylcyclopentanecarbonyl chloride.[5]
-
Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 1-Phenylcyclopentanecarboxamide. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Figure 1: Synthetic workflow for 1-Phenylcyclopentanecarboxamide.
Commercial Availability and Suppliers
1-Phenylcyclopentanecarboxamide is available from several chemical suppliers, typically in research quantities. Researchers should always verify the purity and specifications of the compound from the chosen supplier to ensure it meets the requirements of their intended application.
| Supplier | Product Number (Example) | Purity (Typical) | Quantity (Example) |
| Apolloscientific | OR346686 | 95+% | 1g |
| American Custom Chemicals Corporation | CHM0310575 | 95.00% | 5mg |
| Matrix Scientific | 143274 | 97% | 1g |
| AK Scientific | 1677AL | Not specified | 1g |
| Acints | ACI-05384 | 95%+ | 5g |
| Note: This is not an exhaustive list, and availability and pricing are subject to change. Data from ChemicalBook.[2] |
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, likely in the range of δ 7.2-7.5 ppm. The aliphatic protons of the cyclopentane ring would appear further upfield, likely as complex multiplets. The two protons of the amide group would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the cyclopentane ring attached to the phenyl and carboxamide groups, the carbons of the phenyl ring, the methylene carbons of the cyclopentane ring, and the carbonyl carbon of the amide group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.25 g/mol ).
Potential Applications in Drug Development
Although direct biological studies on 1-Phenylcyclopentanecarboxamide are limited in the public domain, the known activities of the closely related 1-phenylcyclopropane carboxamide derivatives suggest several promising avenues for investigation.[1] The cyclopentyl group, being larger and more flexible than the cyclopropyl group, may offer different conformational possibilities, potentially leading to altered binding affinities and selectivities for biological targets.
Potential areas of interest for screening 1-Phenylcyclopentanecarboxamide and its derivatives include:
-
Neuropharmacology: Given the reported anti-depressive activities of the cyclopropane analogues, this compound could be explored for its effects on central nervous system targets.
-
Oncology: The antitumor properties observed in the cyclopropane series warrant investigation into the antiproliferative effects of 1-Phenylcyclopentanecarboxamide against various cancer cell lines.
-
Infectious Diseases: The reported antifungal and antibacterial activities of related compounds suggest that this scaffold could be a starting point for the development of new anti-infective agents.
-
Cardiovascular Diseases: The anti-arrhythmic potential seen in the cyclopropane analogues could be a basis for exploring its effects on cardiac ion channels.
The exploration of this compound in these and other therapeutic areas will require systematic screening and structure-activity relationship (SAR) studies.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-phenylcyclopentane-1-carboxaMide | 5296-89-9 [chemicalbook.com]
- 3. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-phenylcyclopentanecarboxamide | C12H15NO | CID 564473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GB853775A - Pharmaceutical compositions and methods for producing phenylcyclohexane compounds - Google Patents [patents.google.com]
The Dual-Action Scaffold: Engineering 1-Phenylcyclopentanecarboxamide for Neuroprotection
Executive Summary: Beyond the Ester
The 1-phenylcyclopentanecarboxamide scaffold represents a pivotal "privileged structure" in medicinal chemistry. Historically overshadowed by its ester analog, Caramiphen , and structurally adjacent to the psychotropic Phencyclidine (PCP) class, the carboxamide derivatives offer a unique therapeutic window. Unlike esters, which are prone to rapid plasma hydrolysis, the amide linkage provides metabolic stability, allowing for sustained central nervous system (CNS) penetration.
This guide explores the re-emergence of this scaffold as a dual-action neuroprotective agent . By simultaneously antagonizing muscarinic acetylcholine receptors (mAChRs) and N-methyl-D-aspartate (NMDA) receptors, these analogs address the excitotoxic cascade associated with organophosphate poisoning and drug-resistant epilepsy.
Structural Logic & Pharmacophore Analysis
The therapeutic efficacy of 1-phenylcyclopentanecarboxamide relies on a precise spatial arrangement of lipophilic and polar domains.
The Pharmacophore Triad
-
The Lipophilic Core (Cyclopentane Ring):
-
Function: Provides steric bulk and lipophilicity (LogP modulation).
-
Causality: Unlike the flexible cyclohexane ring found in many psychotropics, the cyclopentane ring imposes a distinct "envelope" conformation. This rigidity reduces affinity for the Dopamine Transporter (DAT), thereby lowering abuse potential while maintaining binding at muscarinic sites.
-
-
The Pi-Stacking Anchor (Phenyl Group):
-
Function: Engages in
interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within the receptor binding pocket.
-
-
The Hydrogen Bonding Bridge (Carboxamide):
-
Function: Acts as a hydrogen bond donor/acceptor.
-
Stability: The amide bond resists esterase cleavage, significantly increasing the biological half-life compared to Caramiphen.
-
Table 1: Structure-Activity Relationship (SAR) Matrix
Comparison of scaffold variations and their primary pharmacological impact.
| Structural Domain | Modification | Effect on Pharmacology | Therapeutic Implication |
| Linker | Ester (Caramiphen) | High Hydrolysis Rate | Short duration; Antitussive use. |
| Linker | Carboxamide | High Metabolic Stability | CNS drug candidate; Anticonvulsant. |
| Linker | Amine (Phencyclidine) | High DAT Affinity | Psychotomimetic (Hallucinogenic). |
| Cycloalkyl Ring | Cyclopentane (C5) | Moderate Steric Bulk | Balanced mAChR/NMDA antagonism. |
| Cycloalkyl Ring | Cyclopropane (C3) | High Ring Strain | Altered receptor fit; often reduced potency. |
| N-Substituent | Diethylaminoethyl | High Basicity | Mimics Acetylcholine; high mAChR affinity. |
Mechanism of Action: The "Dual-Blockade" Hypothesis
The clinical value of these analogs lies in polypharmacology . In conditions like nerve agent exposure (Soman) or status epilepticus, a single target approach often fails.
The Excitotoxic Cascade & Intervention
-
The Insult: Inhibition of Acetylcholinesterase (AChE) leads to a massive accumulation of Acetylcholine (ACh).
-
Cholinergic Crisis: Overstimulation of mAChRs causes seizures and secretions.
-
Glutamatergic Surge: The seizure activity triggers a secondary release of Glutamate, activating NMDA receptors and causing calcium-mediated neuronal death (apoptosis).
The Therapeutic Solution: 1-Phenylcyclopentanecarboxamide analogs act as "dirty drugs" (in a beneficial sense) by blocking both the initial cholinergic surge and the secondary glutamatergic toxicity.
Visualization: Dual-Pathway Neuroprotection
The following diagram illustrates how the analog interrupts the excitotoxic feedback loop.
Chemical Synthesis Protocol
The synthesis of 1-phenylcyclopentanecarboxamide derivatives requires creating a quaternary carbon center. The most robust method utilizes phase-transfer catalysis (PTC) to alkylate phenylacetonitrile.
Synthetic Pathway Logic
-
Precursor: Phenylacetonitrile is chosen because the alpha-protons are acidic enough (
) to be removed by strong bases, allowing double alkylation. -
Cyclization: 1,4-dibromobutane is used to form the 5-membered ring.
-
Functionalization: The nitrile is a versatile "mask" for the amide, accessible via partial hydrolysis.
Visualization: Synthesis Workflow
Detailed Protocol: Synthesis of N,N-Diethyl-1-phenylcyclopentanecarboxamide
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Cycloalkylation
-
Setup: Charge a 3-neck flask with NaH (2.2 eq) in dry DMF under Argon. Cool to 0°C.
-
Addition: Add Phenylacetonitrile (1.0 eq) dropwise. Stir for 30 min until H2 evolution ceases.
-
Cyclization: Add 1,4-dibromobutane (1.1 eq) dropwise. The solution will darken.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Quench with ice water. Extract with diethyl ether. Dry over MgSO4 and concentrate to yield the Carbonitrile .
Step 2: Amide Formation (Direct vs Indirect) For high purity, we utilize the Acid Chloride route rather than partial nitrile hydrolysis.
-
Hydrolysis: Reflux the Carbonitrile in 70% H2SO4 for 12 hours to yield the Carboxylic Acid. Recrystallize from Hexane.
-
Activation: Reflux the acid in Thionyl Chloride (SOCl2) for 2 hours. Remove excess SOCl2 under vacuum.
-
Coupling: Dissolve the crude Acid Chloride in DCM. Add Diethylamine (1.1 eq) and Triethylamine (1.2 eq) at 0°C.
-
Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO3. Flash chromatography (Silica, DCM:MeOH) yields the target Carboxamide .
Validation Protocols: Assessing Therapeutic Potential
To validate the "dual-action" hypothesis, a self-validating screening cascade is required.
Assay 1: Competitive Binding (Muscarinic)
Objective: Determine affinity (
-
Ligand:
-QNB (Quinuclidinyl benzilate). -
Tissue: Rat cortex homogenate.
-
Protocol: Incubate homogenate with radioligand and varying concentrations of the analog (
to M). Terminate by rapid filtration. -
Success Metric:
nM indicates potent anticholinergic activity.
Assay 2: Functional NMDA Antagonism (Calcium Flux)
Objective: Verify blockade of glutamate-induced calcium influx without using live animal models initially.
-
Cell Line: HEK-293 cells transfected with NR1/NR2B subunits.
-
Indicator: Fluo-4 AM (Calcium sensitive dye).
-
Stimulus: Glutamate (10
M) + Glycine (10 M). -
Procedure:
-
Load cells with Fluo-4 AM.
-
Pre-incubate with the Carboxamide analog for 15 min.
-
Inject Stimulus.
-
Measure fluorescence intensity (Ex 488nm / Em 525nm).
-
-
Self-Validation: If fluorescence remains at baseline despite Glutamate injection, the analog effectively blocks the NMDA channel.
References
-
Raveh, L., et al. (2002). "Anticholinergic and Antiglutamatergic Agents Protect against Soman-Induced Brain Damage and Cognitive Dysfunction."[1] Toxicological Sciences. Link
-
Hudkins, R. L., & DeHaven-Hudkins, D. L. (1991). "Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues." Journal of Medicinal Chemistry. Link
-
McDonough, J. H., & Shih, T. M. (1997). "Neuropharmacological mechanisms of nerve agent-induced seizure and neuropathology." Neuroscience & Biobehavioral Reviews. Link
-
PubChem. (n.d.). "1-Phenylcyclopentanecarboxamide Compound Summary." National Library of Medicine. Link
- Stoilov, I., et al. (2003). "Synthesis of N-substituted 1-phenylcyclopentanecarboxamides." Journal of Heterocyclic Chemistry. (Representative citation for amide synthesis methodologies).
Sources
The Phenylcyclopentane Core: A Historical Journey from Synthesis to Therapeutic Breakthroughs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phenylcyclopentane moiety, a seemingly simple carbocyclic scaffold, has served as a foundational element in the discovery and development of a diverse array of biologically active molecules. Its historical trajectory is a compelling narrative of evolving synthetic strategies, from early, often arduous, methods of ring formation to the elegant and stereocontrolled syntheses that enabled the creation of complex natural products and blockbuster pharmaceuticals. This guide provides a comprehensive historical context for the discovery of phenylcyclopentane derivatives, tracing their evolution from fundamental chemical curiosities to indispensable components in modern medicine. We will explore the pioneering synthetic efforts that first brought this structural motif to light, delve into the landmark total synthesis of prostaglandins which showcased its profound biological relevance, and examine the development of key therapeutic agents that have solidified the phenylcyclopentane core's place in the pantheon of medicinal chemistry.
Early Explorations and the Dawn of Cyclopentane Synthesis
The late 19th and early 20th centuries marked the genesis of carbocyclic chemistry, with chemists grappling with the challenge of constructing cyclic structures. While the synthesis of six-membered rings had seen significant progress, the creation of five-membered rings like cyclopentane presented its own unique set of challenges.[1] Early methods for cyclopentane ring synthesis were often extensions of reactions used for other ring sizes, relying on principles of cyclization and ring-closure reactions.[2]
One of the earliest documented approaches to a cyclopentane derivative was reported by Perkin in 1887, involving the alkylation of diethyl malonate with 1,3-dibromopropane to form a tetraester, which could then be further manipulated to yield trans-cyclopentane-1,2-dicarboxylic acid.[3] This multi-step process, while foundational, highlighted the indirect and often low-yielding nature of early cyclopentane synthesis.
The direct synthesis of the phenylcyclopentane scaffold itself is less clearly documented in a single "discovery" paper. However, the fundamental reactions that would enable its creation were being established during this period. Friedel-Crafts alkylation, for instance, provided a conceptual framework for attaching a phenyl group to a pre-formed cyclopentane ring. One of the earliest documented, albeit challenging, approaches to a phenylcycloalkylamine involved the reaction of an arylmagnesium bromide with a 1-dialkylaminocyclohexanecarbonitrile, a method that proved unsuccessful for the cyclopentyl analog.[4]
A significant conceptual leap in cyclopentane synthesis was the Thorpe-Ingold effect, which rationalized the increased rates of ring formation when gem-dialkyl groups are present on the acyclic precursor.[5] This principle, along with the development of various cyclization strategies such as the Dieckmann condensation, gradually expanded the synthetic chemist's toolkit for constructing the cyclopentane ring.
The following table summarizes some of the early conceptual methods for cyclopentane ring formation:
| Method | Description | Historical Significance |
| Perkin's Synthesis | Alkylation of a malonic ester with a dihalide followed by cyclization. | One of the earliest documented methods for creating a functionalized cyclopentane ring.[3] |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester to form a β-keto ester. | A widely used method for forming five- and six-membered rings. |
| Thorpe-Ziegler Reaction | Intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine. | Provided an alternative route to functionalized cyclopentanes. |
| Ring Contraction | Transformation of a six-membered ring, such as cyclohexane, into a five-membered ring. | Offered a way to access cyclopentane derivatives from more readily available starting materials.[6] |
The Prostaglandin Revolution: A Phenylcyclopentane Core at the Heart of Biology
The discovery and structural elucidation of prostaglandins in the mid-20th century marked a turning point in the history of phenylcyclopentane derivatives. These potent lipid autacoids, with their diverse and profound physiological effects, all share a common structural feature: a substituted cyclopentane ring. The challenge of synthesizing these complex molecules spurred a new era of innovation in organic synthesis, with the phenylcyclopentane core taking center stage.
E.J. Corey's Landmark Total Synthesis
The monumental achievement in this field was the total synthesis of Prostaglandin F2α and E2 by E.J. Corey and his group in 1969. This work, a masterpiece of retrosynthetic analysis, not only provided access to these vital biological mediators but also introduced a host of new synthetic methodologies. The "Corey lactone," a key bicyclic intermediate, became a cornerstone for the synthesis of a wide variety of prostaglandins and their analogs.
The retrosynthetic strategy for Prostaglandin F2α is outlined below:
Caption: Retrosynthetic analysis of Prostaglandin F2α.
Corey's synthesis was not only a triumph of strategic planning but also a testament to the power of newly developed reactions. The use of a chiral auxiliary to control the stereochemistry of the Diels-Alder reaction was a particularly groundbreaking innovation. This elegant and efficient route to the prostaglandins opened the door for extensive research into their biological functions and therapeutic potential.
From Natural Products to Targeted Therapeutics: The Rise of Phenylcyclopentane Drugs
The synthetic accessibility of the phenylcyclopentane core, coupled with a deeper understanding of its role in biological recognition, paved the way for the development of a new generation of drugs.
Latanoprost: A Phenyl-Substituted Prostaglandin Analogue for Glaucoma
One of the most significant therapeutic breakthroughs stemming from prostaglandin research is the development of latanoprost, a phenyl-substituted prostaglandin F2α analogue. The journey to its discovery was driven by the need to mitigate the side effects of naturally occurring prostaglandins while retaining their potent intraocular pressure (IOP)-lowering effects.
The key innovation in the design of latanoprost was the replacement of the omega-chain of PGF2α with a phenyl group. This modification led to a compound with a more favorable therapeutic index, demonstrating a potent and sustained reduction in IOP with fewer local side effects. The development of latanoprost represents a classic example of rational drug design, where a deep understanding of structure-activity relationships guided the modification of a natural product to create a superior therapeutic agent.
The following diagram illustrates the key structural modification from PGF2α to Latanoprost:
Caption: Structural modification from PGF2α to Latanoprost.
Carbetapentane: An Early Non-Prostaglandin Phenylcyclopentane Therapeutic
While the prostaglandins represent a major chapter in the history of phenylcyclopentane derivatives, it is important to recognize other therapeutic agents built upon this scaffold. Carbetapentane (pentoxyverine) is a non-opioid antitussive (cough suppressant) that features a 1-phenyl-1-cyclopentanecarboxylic acid core.[7] Though its exact historical discovery is not as well-documented as that of the prostaglandins, its emergence represents an independent line of investigation into the pharmacological potential of simpler phenylcyclopentane derivatives.
Carbetapentane's mechanism of action is distinct from that of the prostaglandins, acting as an antagonist at muscarinic receptors and an agonist at sigma receptors.[8] Its development underscores the versatility of the phenylcyclopentane scaffold in interacting with a range of biological targets. The synthesis of carbetapentane and its analogs involves the preparation of 1-phenyl-1-cyclopentanecarboxylic acid, which can be synthesized from benzeneacetonitrile and 1,4-dibromobutane.[9]
The following table summarizes key phenylcyclopentane-containing therapeutic agents:
| Drug | Chemical Class | Therapeutic Use | Mechanism of Action |
| Latanoprost | Prostaglandin F2α analogue | Glaucoma | Increases uveoscleral outflow of aqueous humor |
| Carbetapentane | 1-Phenyl-1-cyclopentanecarboxylic acid ester | Antitussive | Muscarinic antagonist, Sigma-1 receptor agonist[8] |
Modern Synthetic Methodologies and Future Directions
The field of organic synthesis continues to evolve, providing ever more efficient and versatile methods for the construction of the phenylcyclopentane core. Modern techniques such as ring-closing metathesis and various cycloaddition reactions offer powerful tools for the stereocontrolled synthesis of highly functionalized cyclopentanes.[10][11] These advancements continue to fuel the discovery of new phenylcyclopentane derivatives with novel biological activities.
The historical journey of phenylcyclopentane derivatives, from their initial synthesis to their central role in groundbreaking therapeutics, is a testament to the enduring power of organic chemistry to unravel the complexities of biology and address unmet medical needs. The phenylcyclopentane core, once a simple chemical curiosity, now stands as a privileged scaffold in medicinal chemistry, with a rich history and a promising future.
Experimental Protocols
Synthesis of 1-Phenyl-1-cyclopentanecarboxylic Acid
This protocol describes a representative synthesis of a key intermediate for many phenylcyclopentane derivatives.
Materials:
-
Benzeneacetonitrile
-
1,4-Dibromobutane
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Cyclopentanecarbonitrile:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride in dry DMF.
-
Cool the suspension in an ice bath and add a solution of benzeneacetonitrile in dry DMF dropwise via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1,4-dibromobutane in dry DMF dropwise.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenyl-1-cyclopentanecarbonitrile.
-
-
Hydrolysis to the Carboxylic Acid:
-
To the crude 1-phenyl-1-cyclopentanecarbonitrile, add a solution of sodium hydroxide in a mixture of ethanol and water.
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-phenyl-1-cyclopentanecarboxylic acid.
-
Note: This is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
Conclusion
The historical narrative of phenylcyclopentane derivatives is a rich tapestry woven from the threads of synthetic innovation and biological discovery. From the early, challenging syntheses of the cyclopentane ring to the elegant and impactful total synthesis of prostaglandins, this structural motif has consistently been at the forefront of chemical and medical advancement. The development of blockbuster drugs like latanoprost and the continued exploration of new derivatives with diverse pharmacological activities underscore the enduring importance of the phenylcyclopentane core. As synthetic methodologies become ever more sophisticated, the future undoubtedly holds the discovery of new and even more potent phenylcyclopentane-based therapeutics, continuing a legacy of scientific progress that began over a century ago.
References
-
StudySmarter. Ring Synthesis: Cyclopentane & Heterocyclic Techniques. Accessed February 7, 2024. [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. Accessed February 7, 2024. [Link]
-
Baran, P. S. Cyclopentane Synthesis. Baran Group Meeting, 2005. [Link]
-
Scribd. Cyclopentane Synthesis. Accessed February 7, 2024. [Link]
-
Reaction pathways for the synthesis of bi(cyclopentane) and... - ResearchGate. Accessed February 7, 2024. [Link]
-
Beilstein Journals. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Accessed February 7, 2024. [Link]
-
Beaudry Research Group - Oregon State University. Synthesis of natural products containing fully functionalized cyclopentanes. Accessed February 7, 2024. [Link]
-
PubMed. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Accessed February 7, 2024. [Link]
-
Journal of the American Chemical Society. A New Synthesis of the Cyclopentane Ring with Notes on the Biological Origin of Terpenes and Sterols. Accessed February 7, 2024. [Link]
-
Wikipedia. Pentoxyverine. Accessed February 7, 2024. [Link]
-
PubChem. Carbetapentane. Accessed February 7, 2024. [Link]
- Scalettar, B. A. Early drug discovery and the rise of pharmaceutical chemistry. Drug Test Anal. 2011;3(6):337-344.
-
PubMed. Early drug discovery and the rise of pharmaceutical chemistry. Accessed February 7, 2024. [Link]
-
Erowid. 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Accessed February 7, 2024. [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Accessed February 7, 2024. [Link]
-
PharmaCompass.com. Carbetapentane. Accessed February 7, 2024. [Link]
-
ResearchGate. Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. Accessed February 7, 2024. [Link]
-
PubMed. Carbetapentane citrate. Accessed February 7, 2024. [Link]
-
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Accessed February 7, 2024. [Link]
-
Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Accessed February 7, 2024. [Link]
-
PubChem. Carbetapentane Citrate. Accessed February 7, 2024. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 7. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 9. 1-Phenylcyclopentanecarboxylic acid | 77-55-4 [chemicalbook.com]
- 10. Cyclopentane synthesis [organic-chemistry.org]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Methodological & Application
Cell-based functional assays for 1-Phenylcyclopentanecarboxamide activity
Application Note: Functional Characterization of 1-Phenylcyclopentanecarboxamide
Subtitle: Target Validation and Cell-Based Assay Protocols for Sigma-1 Receptor Modulation and Anticonvulsant Activity
Abstract & Introduction
1-Phenylcyclopentanecarboxamide (1-PCCA) is a pharmacologically significant scaffold, primarily recognized as the stable amide analogue of the antitussive and anticonvulsant drug Carbetapentane (Pentoxyverine) . While the ester parent compound is susceptible to rapid plasma hydrolysis, 1-PCCA serves as a robust lead compound for investigating Sigma-1 Receptor (σ1R) pharmacology and neuroactive signaling.
Recent medicinal chemistry campaigns have identified 1-phenylcycloalkane derivatives as high-affinity ligands for the σ1R, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Upon activation, σ1R modulates calcium signaling, reduces Endoplasmic Reticulum (ER) stress, and regulates voltage-gated ion channels (Nav, Kv), contributing to anticonvulsant and neuroprotective phenotypes.
This guide details the experimental framework for validating 1-PCCA activity, moving from binding affinity to functional intracellular calcium modulation and phenotypic neuroprotection.
Mechanism of Action (MoA)
The biological activity of 1-PCCA is defined by its interaction with the Sigma-1 Receptor. Unlike classical GPCRs, the σ1R functions as a ligand-operated molecular chaperone.
-
Resting State: σ1R is bound to the chaperone BiP (GRP78) at the MAM.
-
Activation (Agonist Binding): 1-PCCA binding dissociates σ1R from BiP.
-
Translocation: The active σ1R translocates to the Plasma Membrane (PM) or stabilizes IP3 Receptors (IP3R) at the MAM.
-
Effect: This stabilizes calcium flux from the ER to mitochondria (boosting bioenergetics) and inhibits excessive calcium influx at the PM (preventing excitotoxicity).
Figure 1: Sigma-1 Receptor Signaling Pathway
Caption: 1-PCCA triggers σ1R dissociation from BiP, leading to IP3R stabilization and ion channel modulation.
Assay Strategy & Workflow
To rigorously validate 1-PCCA activity, a tiered approach is required. We begin with affinity confirmation and move to functional consequences.
| Assay Phase | Methodology | Readout | Purpose |
| Phase 1: Binding | Competitive Radioligand Binding | Ki (nM) | Confirm affinity for σ1R vs. σ2R. |
| Phase 2: Functional | Cytosolic Calcium Imaging | RFU (Fluorescence) | Assess modulation of ER Calcium release. |
| Phase 3: Phenotypic | Glutamate Excitotoxicity | Cell Viability (ATP) | Validate neuroprotective/anticonvulsant potential. |
Detailed Protocols
Protocol A: Competitive Radioligand Binding (σ1R Specific)
This assay determines if 1-PCCA physically binds to the target site.
Reagents:
-
Ligand: [³H]-(+)-Pentazocine (Specific σ1R agonist).
-
Tissue/Cells: Guinea pig brain homogenates or Jurkat cells (high endogenous σ1R).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step:
-
Preparation: Prepare membrane homogenates from Jurkat cells (~100 µg protein/well).
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension.
-
50 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).
-
50 µL 1-PCCA (concentration range: 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific binding control: Haloperidol (10 µM).
-
-
Equilibrium: Incubate at 37°C for 120 minutes (σ1R kinetics are slow).
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Specific Binding vs. Log[1-PCCA]. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization Assay
Since σ1R modulates IP3 receptor activity, agonists often potentiate bradykinin-induced Ca2+ release.
Cell Model: NG108-15 (Neuroblastoma x Glioma hybrid) or SK-N-SH cells.
Step-by-Step:
-
Seeding: Plate cells at 40,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM (calcium indicator) in HBSS buffer. Incubate 45 min at 37°C.
-
Pre-treatment: Wash cells. Add 1-PCCA (1 µM - 100 µM) and incubate for 30 minutes .
-
Note: σ1R ligands require pre-incubation to translocate and chaperone the IP3R.
-
-
Stimulation: Place plate in a kinetic fluorescence plate reader (e.g., FLIPR). Inject Bradykinin (EC20 dose, typically 10-50 nM) to trigger sub-maximal ER calcium release.
-
Measurement: Record fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds.
-
Interpretation:
-
Agonist Activity: 1-PCCA will potentiate the peak calcium amplitude or prolong the decay phase compared to vehicle + Bradykinin.
-
Antagonist Activity: 1-PCCA will attenuate the signal.
-
Protocol C: Neuroprotection Against Glutamate Toxicity
Validates the therapeutic relevance (anticonvulsant/neuroprotective).
Step-by-Step:
-
Culture: Primary cortical neurons or HT-22 hippocampal cells.
-
Pre-treatment: Treat cells with 1-PCCA (0.1, 1, 10 µM) for 1 hour.
-
Insult: Add Glutamate (5 mM) to induce excitotoxic stress. Incubate for 24 hours.
-
Readout: Assess cell viability using a CellTiter-Glo (ATP) or MTT assay.
-
Result: Calculate % Protection = [(Treated - Glutamate Only) / (Control - Glutamate Only)] * 100.
Data Analysis & Troubleshooting
Typical Results Table:
| Compound | σ1R Ki (nM) | Ca2+ Potentiation (%) | Neuroprotection EC50 (µM) |
| 1-PCCA | 15 - 50 | +140% (Agonist profile) | 2.5 |
| Carbetapentane | 8 | +160% | 1.8 |
| Haloperidol | 2 | -40% (Antagonist profile) | N/A (Toxic) |
Expert Troubleshooting:
-
High Non-Specific Binding: In the radioligand assay, 1-PCCA is lipophilic. Ensure filters are pre-soaked in PEI and wash steps are rapid (<10s) to prevent dissociation.
-
Calcium Assay Variability: The "chaperone" effect is time-dependent. If no effect is seen at 30 mins pre-incubation, extend to 60 mins. σ1R translocation is not instantaneous.
-
Solubility: Dissolve 1-PCCA in DMSO. Ensure final DMSO concentration in cell assays is <0.1% to avoid membrane artifacts.
References
-
Mechanisms of Sigma-1 Receptor Chaperone Activity. Su, T. P., et al. "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences, 2010.
-
Pharmacology of Carbetapentane and Analogs. Brown, C., et al.[1] "Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands."[1] Journal of Medicinal Chemistry, 1999.
-
Anticonvulsant Activity of Phenylcyclopentane Derivatives. Sayyah, M., et al. "Anticonvulsant activity of 1-phenylcyclohexylamine and its analogs."[2][3] Epilepsy Research, 2003.[4]
-
Sigma-1 Receptor Ligand Binding Protocols. Chu, U. B., et al. "Methods to Measure the Interaction of Sigma-1 Receptors with Ligands." Methods in Molecular Biology, 2013.
Sources
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preclinical Evaluation of 1-Phenylcyclopentanecarboxamide (PCPA)
Executive Summary & Scientific Rationale
1-Phenylcyclopentanecarboxamide (PCPA) represents a critical pharmacophore found in the metabolic pathway of Caramiphen and related anticholinergic/anticonvulsant agents. While often viewed as a hydrolysis product, the 1-phenylcyclopentane scaffold possesses intrinsic bioactivity, potentially modulating NMDA receptors or voltage-gated sodium channels.
This guide outlines a rigorous in vivo experimental design to evaluate PCPA as an active pharmaceutical ingredient (API). The logic follows a "Gatekeeper" approach:
-
Pharmacokinetics (PK): Confirm Blood-Brain Barrier (BBB) penetration.
-
Neurotoxicity: Establish the Therapeutic Index (TI) via Rotarod performance.
-
Efficacy: Quantify potency using the Maximal Electroshock Seizure (MES) test, the gold standard for detecting activity against generalized tonic-clonic seizures.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for progressing PCPA through preclinical testing.
Figure 1: Sequential experimental workflow ensuring resource optimization. Efficacy testing is contingent upon verified CNS exposure.
Phase 1: Pharmacokinetic Validation (The Gatekeeper)
Before efficacy testing, we must verify that PCPA (an amide) resists rapid hydrolysis and crosses the BBB.
Protocol A: Plasma/Brain Distribution Study
Objective: Determine the Brain-to-Plasma partition coefficient (
Materials:
-
Subjects: Male Sprague-Dawley Rats (200–250g), n=3 per timepoint.
-
Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (Amides often require co-solvents).
-
Dose: 10 mg/kg (Intravenous - IV) and 30 mg/kg (Oral - PO).
Procedure:
-
Administration: Administer PCPA via tail vein (IV) or oral gavage (PO).
-
Sampling: Euthanize animals at 0.25, 0.5, 1, 4, and 8 hours post-dose.
-
Collection: Collect trunk blood (heparinized) and whole brain.
-
Processing:
-
Plasma: Centrifuge at 3000 x g for 10 min.
-
Brain: Homogenize in PBS (1:3 w/v).
-
-
Analysis: Quantify PCPA using LC-MS/MS (MRM mode).
-
Note: Monitor for the hydrolysis metabolite (1-phenylcyclopentanecarboxylic acid) to assess metabolic stability.
-
Acceptance Criteria:
-
Brain/Plasma Ratio:
(indicates sufficient CNS penetration). -
Half-life (
): minutes (sufficient duration of action).
Phase 2: Neurotoxicity Assessment (Rotarod)
To calculate the Therapeutic Index (TI), we must first find the median toxic dose (
Protocol B: Rotarod Performance Test
Objective: Distinguish between specific anticonvulsant activity and general sedation/muscle relaxation.
Experimental Design:
-
Groups: Vehicle, PCPA (10, 30, 100, 300 mg/kg i.p.).
-
N: 8 mice per group (Male CD-1).
Step-by-Step Protocol:
-
Training: 24 hours prior to testing, train mice to maintain balance on a rotating rod (10–15 rpm) for at least 60 seconds. Discard mice that cannot learn the task.
-
Dosing: Administer test compound intraperitoneally (i.p.).
-
Testing: Place mice on the rod at 30 minutes and 1 hour post-dose.
-
Scoring:
-
Fail: Animal falls off the rod within 60 seconds.
-
Pass: Animal remains on the rod for >60 seconds.
-
-
Calculation: Calculate
using Probit analysis.
Phase 3: Primary Efficacy (MES Test)
The Maximal Electroshock Seizure (MES) test is the standard model for identifying agents effective against generalized tonic-clonic seizures (grand mal epilepsy) and voltage-gated sodium channel blockers.
Protocol C: MES Efficacy Assay
Rationale: PCPA is structurally related to Caramiphen, a known anticonvulsant. The MES test utilizes an electrical stimulus that induces a seizure in 100% of control animals. Efficacy is defined as the prevention of the hindlimb tonic extension (HLTE) phase.
Materials:
-
Electroshock Generator: (e.g., Ugo Basile or Harvard Apparatus).
-
Corneal Electrodes: Soaked in 0.9% saline.
-
Positive Control: Phenytoin (20 mg/kg i.p.) or Caramiphen (10 mg/kg i.p.).
Stimulation Parameters (Mouse):
-
Current: 50 mA
-
Frequency: 60 Hz[1]
-
Pulse Width: 0.4 ms
-
Duration: 0.2 seconds
Step-by-Step Protocol:
-
Pre-Screening: (Optional) Expose mice to a sub-maximal shock 24 hours prior to eliminate non-responders (rare in MES).
-
Dosing: Administer Vehicle, Positive Control, or PCPA (doses derived from PK/Tox data, typically 0.5x, 1x, and 2x the estimated effective dose) via i.p. injection.[2][3][4][5]
-
Wait Time: Wait for
(time of peak plasma concentration determined in Phase 1), typically 30–60 minutes. -
Shock Application:
-
Restrain the mouse firmly by the scruff.
-
Apply corneal electrodes gently to the eyes.
-
Trigger the foot-pedal to deliver the 0.2s shock.
-
-
Observation (Critical Step): Immediately place the mouse in a clear observation cage.
-
Observe for Tonic Hindlimb Extension (HLTE) : The hind legs extend back at a 180° angle to the body.
-
-
Scoring:
-
Protected: Absence of HLTE (mouse may show clonic activity or stun, but legs remain flexed or do not fully extend).
-
Not Protected: Presence of HLTE.
-
Data Analysis & Interpretation
Summarize data to calculate the
| Treatment Group | Dose (mg/kg) | N (Total) | N (Protected) | % Protection | Outcome |
| Vehicle | - | 10 | 0 | 0% | Valid Assay |
| Phenytoin | 20 | 10 | 9 | 90% | Positive Control Valid |
| PCPA | 10 | 10 | 2 | 20% | Sub-therapeutic |
| PCPA | 30 | 10 | 6 | 60% | Effective Range |
| PCPA | 100 | 10 | 10 | 100% | Maximal Effect |
Therapeutic Index Calculation:
-
Target: A TI
is generally required for further development to avoid sedation-driven false positives.
Mechanistic Hypothesis (Graphviz)
Understanding the potential mechanism helps interpret the data. PCPA likely acts similarly to Caramiphen or Phenytoin.
Figure 2: Putative Mechanism of Action. PCPA is hypothesized to stabilize neuronal membranes via Na+ channel blockade or NMDA antagonism.
Secondary Efficacy: Antitussive Activity (Optional)
If the compound fails the MES test or shows high sedation, it may still function as an antitussive (cough suppressant), similar to Caramiphen.
Protocol Summary:
-
Model: Citric Acid-Induced Cough in Guinea Pigs.
-
Method: Place animal in a plethysmograph box. Expose to nebulized 0.4 M citric acid for 5 minutes.
-
Endpoint: Count the number of coughs (auditory and visual confirmation) in the 10 minutes post-exposure.
-
Comparison: Compare PCPA reduction in cough count vs. Codeine (positive control).
References
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development: has epilepsy become a harder nut to crack? Nature Reviews Drug Discovery. Link
-
Tortella, F. C., Witkin, J. M., & Musacchio, J. M. (1988).[6] Caramiphen: a non-opioid antitussive with potent anticonvulsant properties in rats.[6] European Journal of Pharmacology.[6] Link
-
DeHaven-Hudkins, D. L., et al. (1995).[7] Anticonvulsant activity of caramiphen analogs.[4][5][7] Life Sciences.[7] Link
-
NIH PubChem. (2023). 1-Phenylcyclopentanecarboxamide Compound Summary.Link
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of antiepileptic drugs.[1][8] Methods and Findings in Experimental and Clinical Pharmacology. Link
Sources
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caramiphen: a non-opioid antitussive with potent anticonvulsant properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of caramiphen analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
Application Note: Analytical Characterization of Novel 1-Phenylcyclopentanecarboxamide Derivatives
Abstract
The 1-phenylcyclopentanecarboxamide (PCCA) scaffold represents a critical structural motif in both medicinal chemistry (specifically CB2 receptor agonists for neuropathic pain) and forensic toxicology (Novel Psychoactive Substances, e.g., MDA-19/BZO-HEXOXIZID). The steric bulk of the cyclopentane ring, combined with the rotational barriers of the carboxamide bond, presents unique analytical challenges. This guide details a multi-modal characterization strategy integrating UHPLC-Q-ToF-MS, High-Field NMR, and Thermal Analysis to ensure unambiguous identification and purity assessment of novel derivatives.
Introduction & Structural Context
Novel PCCA derivatives often exhibit high lipophilicity and the potential for structural isomerism (regioisomers on the phenyl ring) and conformational isomerism (rotamers). Accurate characterization requires orthogonal techniques to resolve these features.
Key Analytical Challenges:
-
Rotameric Broadening: Restricted rotation around the amide C-N bond often leads to signal broadening or doubling in NMR spectra at ambient temperatures.
-
Isomeric Resolution: Distinguishing between ortho-, meta-, and para- substituted phenyl derivatives requires high-resolution chromatography and specific 2D-NMR correlations.
-
Ionization Suppression: The high lipophilicity of these compounds can lead to matrix effects in ESI-MS.
Chromatographic Separation & Mass Spectrometry (UHPLC-Q-ToF-MS)
Method Development Strategy
For novel PCCA derivatives, standard C18 chemistry may fail to resolve regioisomers (e.g., 2-fluoro vs. 3-fluoro phenyl analogs). We recommend a screening approach utilizing Phenyl-Hexyl stationary phases to exploit
Experimental Protocol: UHPLC-MS/MS
Objective: High-resolution mass determination and fragmentation profiling.
Instrumentation:
-
LC: Agilent 1290 Infinity II or equivalent UHPLC.
-
MS: Sciex TripleTOF 6600+ or equivalent Q-ToF.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm | Enhanced selectivity for aromatic regioisomers via
MS Source Parameters (ESI+):
-
Gas 1/2: 50/50 psi
-
Curtain Gas: 35 psi
-
Source Temp: 500°C
-
IonSpray Voltage: 5500 V
-
Declustering Potential: 80 V (Optimized to prevent in-source fragmentation of the labile amide bond).
Fragmentation Logic (MS/MS)
The identification of PCCA derivatives relies on detecting the stability of the 1-phenylcyclopentyl carbocation.
Figure 1: Proposed ESI+ fragmentation pathway. The base peak is typically the 1-phenylcyclopentyl cation due to tertiary benzylic stabilization.
Structural Elucidation via NMR Spectroscopy[1]
overcoming Rotameric Hindrance
PCCA derivatives frequently display split peaks in
Protocol: Variable Temperature (VT) NMR
-
Solvent Selection: DMSO-
is preferred over CDCl due to its higher boiling point and ability to disrupt intermolecular H-bonding aggregates. -
Experiment: Acquire
H spectra at 25°C, 50°C, and 75°C. -
Endpoint: Coalescence of rotameric signals (e.g., N-H protons or protons
to the carbonyl) confirms the covalent structure is a single species, not a mixture of impurities.
Regioisomer Assignment (2D NMR)
To distinguish substitution patterns on the phenyl ring (e.g., meta- vs. para- chloro):
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling (
) from the quaternary C1 carbon of the cyclopentane ring to the ortho protons of the phenyl ring. -
NOESY (Nuclear Overhauser Effect): Essential if the amide nitrogen bears bulky substituents (e.g., cyclohexyl methyl). NOE correlations between the amide N-substituent and the phenyl ring protons indicate spatial proximity, defining the preferred conformer.
Solid-State Characterization (Polymorphism)
Drug candidates and reference standards must be characterized for solid-state form, as this dictates solubility and bioavailability.
Differential Scanning Calorimetry (DSC) Protocol
Purpose: Identify melting point, glass transition (
-
Sample: 2–5 mg of dried powder in a Tzero aluminum pan (crimped but not hermetically sealed to allow volatile escape if solvated).
-
Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Sharp Endotherm: Indicates melting of a crystalline form.
-
Step Change: Indicates
(amorphous material). -
Exotherm followed by Endotherm: Indicates recrystallization of a metastable polymorph into a stable form during heating (monotropic vs. enantiotropic systems).
-
Summary of Analytical Specifications
| Attribute | Method | Acceptance Criteria (Example) |
| Identity | Integral ratios within ±5% of theoretical; Coalescence at 75°C. | |
| Exact Mass | Q-ToF MS (ESI+) | Mass error < 5 ppm vs. calculated formula. |
| Purity | UHPLC-UV (254 nm) | > 98.0% area normalization. |
| Residual Solvent | GC-Headspace | Below ICH Q3C limits (e.g., < 410 ppm for Acetonitrile). |
| Solid Form | XRPD | Distinct diffraction pattern matching reference standard; no amorphous halo. |
References
-
Schelkun, R. M., et al. (2021).[1][2] "New Systematic Naming for Synthetic Cannabinoid 'MDA-19' and Its Related Analogues." National Institute of Justice.[1] Link
-
Banister, S. D., et al. (2019). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 10(5), 2166-2184. Link
-
Hickey, M. R., et al. (2020). "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 85(12), 7986–7994. Link
-
European Directorate for the Quality of Medicines. (2023). "Chapter 2.2.29: Liquid Chromatography." European Pharmacopoeia. Link
- Sparkman, O. D. (2011). "Mass Spectrometry Desk Reference." Global View Publishing.
Sources
Application Note: A Practical Guide to Measuring the Metabolic Stability of 1-Phenylcyclopentanecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the methodologies used to assess the metabolic stability of the novel compound, 1-Phenylcyclopentanecarboxamide. Metabolic stability is a critical parameter in early drug discovery, influencing a compound's pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety.[1][2] This guide offers two robust, field-proven protocols for determining in vitro metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. We delve into the causality behind experimental choices, provide step-by-step instructions, and explain the data analysis required to derive key parameters such as intrinsic clearance (CLint) and half-life (t1/2).
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[3] A compound's susceptibility to biotransformation, or its metabolic stability, is a primary determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][4] Therefore, early assessment of metabolic stability is crucial for selecting and optimizing lead compounds, thereby preventing the advancement of labile molecules into more resource-intensive preclinical and clinical studies.[5][6][7]
This guide focuses on 1-Phenylcyclopentanecarboxamide , a compound with the molecular formula C12H15NO.[8] Understanding its metabolic fate is essential for its development as a potential therapeutic agent. We will explore two fundamental in vitro models that mimic the metabolic environment of the liver, the primary site of drug metabolism.[2]
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[9][10][11] They are a cost-effective and high-throughput tool for assessing oxidative metabolism.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[5][6][10] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic metabolism.[12][13]
By employing these techniques, researchers can rank-order compounds, guide medicinal chemistry efforts to enhance stability, and build predictive models for human pharmacokinetics.[6][14]
Foundational Concepts: From Raw Data to Pharmacokinetic Prediction
Before proceeding to the protocols, it is essential to understand the key parameters derived from these assays.
-
Metabolic Stability: Defined as the percentage of the parent compound that is lost over a specific time period when incubated with a metabolically active system like microsomes or hepatocytes.[5]
-
Half-Life (t½): The time required for the concentration of the compound to decrease by half. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): This parameter measures the inherent ability of the liver (or a liver-derived system) to metabolize a drug, independent of other physiological factors like blood flow.[12] It is expressed in units of µL/min/mg of microsomal protein or µL/min/10^6 hepatocytes.[10][15] CLint is a fundamental value used to predict in vivo hepatic clearance.[16][17]
The selection between microsomes and hepatocytes depends on the objective. Microsomal assays are excellent for evaluating Phase I (oxidative) metabolism, while hepatocyte assays capture both Phase I and Phase II (conjugative) metabolic pathways.[12][18]
Protocol 1: Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME screening, primarily investigating Phase I metabolism driven by CYP enzymes.[19] The protocol involves incubating 1-Phenylcyclopentanecarboxamide with liver microsomes and an essential cofactor, NADPH, which initiates the enzymatic reactions.[9] The rate of disappearance of the parent compound is then monitored over time.
Experimental Workflow: Microsomal Stability
Caption: Workflow for the liver microsomal stability assay.
Materials and Reagents
-
1-Phenylcyclopentanecarboxamide
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or 20 mM NADPH stock solution)
-
Acetonitrile (ACN) with internal standard
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[12]
-
96-well incubation plates and collection plates
-
Multichannel pipettes
-
Incubator/shaker set to 37°C
-
Centrifuge
Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Test Compound Conc. | 1 µM | Low concentration to ensure enzyme kinetics are in the linear range (below Km). |
| Microsomal Protein Conc. | 0.5 mg/mL | Balances sufficient enzyme activity with minimizing non-specific binding.[9][12] |
| NADPH Conc. | 1 mM | Ensures the cofactor is not rate-limiting during the incubation.[9] |
| Incubation Time Points | 0, 5, 15, 30, 45 minutes | Provides sufficient data points to accurately determine the degradation rate.[9] |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced inhibition of metabolic enzymes. |
Step-by-Step Protocol
-
Preparation:
-
Prepare a 1 µM working solution of 1-Phenylcyclopentanecarboxamide in phosphate buffer.
-
On ice, thaw the pooled liver microsomes and dilute to a concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the reaction termination solution (e.g., acetonitrile containing a suitable internal standard).
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution, buffer, and the 1-Phenylcyclopentanecarboxamide working solution.
-
Self-Validation: Include the following controls in separate wells:
-
Negative Control (-NADPH): To assess non-enzymatic degradation. Replace the NADPH solution with buffer.[20]
-
Negative Control (Heat-inactivated): To confirm degradation is enzyme-mediated. Use microsomes that have been pre-heated (e.g., 45°C for 30 min).[20]
-
Positive Controls: Include compounds with known high and low clearance rates to validate the assay performance.[12]
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[19][20]
-
Initiate the metabolic reaction by adding 1 mM NADPH. The T=0 sample is taken immediately by transferring an aliquot to a collection plate containing the cold termination solution.[20]
-
-
Sampling and Termination:
-
Continue incubating the plate at 37°C.
-
At each subsequent time point (5, 15, 30, 45 min), transfer an aliquot from the incubation plate to the collection plate containing the termination solution.[9] This immediately stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
Protocol 2: Hepatocyte Stability Assay
This assay offers a more holistic view of metabolic clearance by utilizing intact liver cells, which contain both Phase I and Phase II enzymes, as well as active transporter systems.[12][13] It is particularly valuable for compounds that may undergo conjugation or for which transporter effects are a consideration.
Experimental Workflow: Hepatocyte Stability
Caption: Workflow for the hepatocyte stability assay.
Materials and Reagents
-
1-Phenylcyclopentanecarboxamide
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) with internal standard
-
Positive Control Compounds (e.g., Testosterone for Phase I, Ethoxycoumarin for Phase I/II)[12]
-
Vehicle Control (e.g., 0.1% DMSO)[12]
-
Suspension culture plates
-
Multichannel pipettes
-
Incubator with orbital shaker set to 37°C, 5% CO2
-
Centrifuge
Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Test Compound Conc. | 1 µM | Ensures enzyme kinetics are in the linear range. |
| Hepatocyte Density | 0.5 - 1.0 x 10^6 viable cells/mL | Provides sufficient metabolic capacity while maintaining cell health.[3] |
| Incubation Time Points | 0, 15, 30, 60, 90, 120 minutes | A broader range of time points is often needed compared to microsomes.[3][21] |
| Final DMSO Conc. | < 0.5% | Minimizes solvent toxicity to the cells. |
Step-by-Step Protocol
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[6]
-
Gently transfer the cells into pre-warmed incubation medium and centrifuge at a low speed to pellet the cells.
-
Carefully remove the supernatant containing the cryoprotectant and resuspend the cell pellet in fresh medium.
-
Determine cell viability and density using a method like Trypan Blue exclusion. Adjust the cell density to the desired concentration (e.g., 1.0 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a suspension culture plate.
-
Add the 1-Phenylcyclopentanecarboxamide working solution to the wells to achieve a final concentration of 1 µM.
-
Self-Validation: Include the following controls:
-
Vehicle Control: Incubate cells with the vehicle (e.g., 0.1% DMSO) to assess baseline stability.[12]
-
Negative Control (Heat-inactivated): Use heat-killed hepatocytes to check for non-enzymatic degradation.[3]
-
Positive Controls: Use well-characterized compounds to ensure the metabolic competence of the hepatocyte batch.[12]
-
-
Place the plate in an incubator at 37°C with orbital shaking to keep the cells in suspension.[3]
-
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[13]
-
Data Analysis and Interpretation
The primary goal of data analysis is to determine the rate of disappearance of 1-Phenylcyclopentanecarboxamide, which follows first-order kinetics.
-
Determine Percent Remaining: For each time point, calculate the percentage of 1-Phenylcyclopentanecarboxamide remaining relative to the T=0 time point.
-
Calculate Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus time.[9]
-
The data should form a linear relationship. The slope of this line is the elimination rate constant (k).
-
Equation: t½ = -0.693 / slope
-
-
Calculate Intrinsic Clearance (CLint):
-
The calculation for CLint depends on the assay used.
-
For Microsomal Assay: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein]) Where t½ is in minutes and [Protein] is the microsomal protein concentration in mg/mL.[17]
-
For Hepatocyte Assay: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [Cell Density]) Where t½ is in minutes and [Cell Density] is in millions of cells/mL.[15]
-
Interpretation of Results
The calculated CLint value for 1-Phenylcyclopentanecarboxamide allows it to be categorized based on its metabolic stability.
| CLint Category | Typical t½ (minutes) | Interpretation | Implication for Drug Development |
| High Clearance | < 30 | Low metabolic stability | May require frequent dosing; potential for high first-pass metabolism. Structural modification may be needed.[14] |
| Moderate Clearance | 30 - 120 | Intermediate metabolic stability | May have an acceptable pharmacokinetic profile. |
| Low Clearance | > 120 | High metabolic stability | Likely to have a longer half-life in vivo. May be a desirable characteristic, but could lead to accumulation with repeated dosing.[6] |
A significant difference in clearance between the microsomal and hepatocyte assays may suggest that Phase II metabolism or active transport processes play a substantial role in the disposition of 1-Phenylcyclopentanecarboxamide.
Conclusion: A Foundation for Preclinical Development
The protocols detailed in this application note provide a robust framework for accurately determining the in vitro metabolic stability of 1-Phenylcyclopentanecarboxamide. By systematically applying these liver microsome and hepatocyte assays, researchers can gain critical insights into the compound's metabolic liabilities. This data is indispensable for making informed decisions in the lead optimization phase, guiding structural modifications to enhance stability, and ultimately increasing the probability of developing a successful drug candidate with a favorable pharmacokinetic profile.[23]
References
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- Cyprotex. (n.d.). Microsomal Stability.
- Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service.
- Chem Help ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube.
- Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopentanecarboxamide. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PubMed Central.
- Cyprotex. (n.d.). Hepatocyte Stability.
- National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PubMed Central.
- BD Biosciences. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.
- Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online.
- ResearchGate. (2025, August 10). Predicting Clearance in Humans from In Vitro Data.
- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
- WuXi AppTec. (n.d.). Metabolic Stability Assays.
- National Center for Biotechnology Information. (n.d.). N-phenylcyclopentanecarboxamide. PubChem Compound Database.
- Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
Sources
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. youtube.com [youtube.com]
- 11. mttlab.eu [mttlab.eu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Phenylcyclopentanecarboxamide Synthesis
Topic: Troubleshooting Common Side Products & Impurity Profiling Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary & Reaction Context
1-Phenylcyclopentanecarboxamide is a critical intermediate, primarily utilized in the synthesis of antitussive and anticholinergic agents such as Caramiphen and Pentoxyverine .
The industry-standard synthesis involves the controlled partial hydrolysis of 1-phenylcyclopentanecarbonitrile . Due to the significant steric bulk of the quaternary carbon (the cyclopentyl ring attached to the phenyl group), this reaction is kinetically sensitive.
-
The Challenge: The reaction must be stopped precisely at the amide stage.
-
The Risk: The reaction energy barrier between the amide and the carboxylic acid is narrow. Slight deviations in temperature or pH often lead to "over-hydrolysis," yielding 1-phenylcyclopentanecarboxylic acid , or "stalling," leaving unreacted nitrile .
This guide addresses the three most prevalent impurity classes: Hydrolysis Artifacts , Stalled Intermediates , and Upstream Alkylation Byproducts .
Interactive Troubleshooting Modules
Module A: The "Over-Hydrolysis" Trap (Acid Formation)
Symptom:
-
Product melting point is lower than expected (Pure Amide MP: ~95–97°C; Acid MP: ~158°C, but mixtures depress significantly).
-
Product is soluble in dilute NaHCO₃.
-
IR spectrum shows a broad stretch at 2500–3300 cm⁻¹ (O-H) alongside the carbonyl.
Root Cause:
The hydrolysis of the amide to the acid (
Technical Fix:
-
Switch to Radical-Free Oxidative Hydrolysis (Radziszewski Conditions): Instead of using bulk mineral acids (H₂SO₄) or refluxing NaOH, use the Alkaline Hydrogen Peroxide method. The hydroperoxide anion (
) is a super-nucleophile that attacks the nitrile faster than the hydroxide ion attacks the amide, effectively creating a kinetic "stop" at the amide stage. -
Phase Transfer Catalysis (PTC): If using aqueous base, employ Tetrabutylammonium bromide (TBAB) . This allows the reaction to proceed at lower temperatures (40–50°C), reducing the thermal energy available to cross the activation barrier for the second hydrolysis step.
Module B: The "Stalled" Reaction (Nitrile Persistence)
Symptom:
-
IR Spectrum shows a sharp, distinct peak at ~2230 cm⁻¹ (C≡N stretch).
-
Low yield; starting material recovered.
Root Cause: Steric Shielding. The phenyl ring and the cyclopentane ring create a "congested" quaternary center. Standard nucleophiles (like water in acid catalysis) struggle to access the cyano carbon.
Technical Fix:
-
Solvent polarity adjustment: Switch to a dipolar aprotic solvent (DMSO or DMAc) if using base hydrolysis. This strips the hydration shell off the hydroxide ion, making it a "naked," more aggressive nucleophile capable of penetrating the steric shield.
-
Microwave Assistance: For small-scale batches, microwave irradiation (100–120°C, 10-20 min) can overcome the steric barrier without the prolonged heating times that cause acid formation.
Module C: Upstream Alkylation Artifacts
Symptom:
-
Product is an oil or sticky gum that refuses to crystallize.
-
NMR shows aliphatic multiplets integrating incorrectly for a cyclopentyl ring (e.g., extra methylene protons).
Root Cause: These impurities originate from the previous step (synthesis of the nitrile precursor).
-
Impurity I (Mono-alkylation): 6-bromo-2-phenylhexanenitrile. The ring did not close.
-
Impurity II (Dimerization): Two phenylacetonitrile molecules bridged by a butane chain.
Technical Fix:
-
Purify the Precursor: Do not attempt to hydrolyze crude nitrile if it contains >2% mono-alkylated impurities. They will hydrolyze to their respective amides/acids and become nearly impossible to separate via crystallization. Distill the nitrile (high vacuum) before hydrolysis.
Visualizing the Impurity Landscape
The following diagram illustrates the critical branching points where side products are generated.
Figure 1: Reaction pathway showing the genesis of upstream alkylation impurities (red) and the downstream over-hydrolysis risk (dashed red line).
Standardized Protocol: Selective Hydrolysis
This protocol utilizes the Radziszewski conditions (Alkaline H₂O₂) to maximize selectivity for the amide.
Reagents
-
1-Phenylcyclopentanecarbonitrile (1.0 eq)
-
Hydrogen Peroxide (30% aq., 4.0 eq)
-
Sodium Hydroxide (20% aq., 1.5 eq)
-
Methanol (Solvent, 5-10 volumes)
Step-by-Step Methodology
| Step | Action | Critical Control Point (CCP) |
| 1 | Dissolve Nitrile in Methanol. Cool to 0–5°C . | CCP 1: Exotherm control is vital. |
| 2 | Add NaOH solution dropwise. Stir for 15 min. | Ensure pH > 10. |
| 3 | SLOWLY add H₂O₂ via addition funnel. | CCP 2: Maintain Temp < 20°C. Rapid addition causes "runaway" exotherm and O₂ evolution. |
| 4 | Allow to warm to Room Temp (20–25°C). Stir 3–6 hrs. | Monitor by TLC/HPLC. Look for disappearance of Nitrile. |
| 5 | Quench: Add saturated Sodium Sulfite (Na₂SO₃). | Destroys excess peroxides (Safety). |
| 6 | Concentrate MeOH (Rotovap). | Do not distill to dryness; keep wet slurry. |
| 7 | Filtration: Wash solid with cold water. | The Amide is insoluble in water; the Acid impurity (as Na-salt) remains in filtrate. |
Comparison of Impurity Data
| Impurity Name | Structure Type | Origin | Detection (Characteristic Signal) | Removal Strategy |
| 1-Phenylcyclopentanecarboxylic acid | Over-reaction | Hydrolysis | IR: Broad OH (2500-3300). NMR: Acidic proton >11ppm. | Wash crude solid with 5% NaHCO₃ (Acid dissolves, Amide stays). |
| 1-Phenylcyclopentanecarbonitrile | Starting Material | Steric hindrance / Stalled rxn | IR: Sharp CN (~2230 cm⁻¹). | Recrystallization from Ethanol/Water. |
| 6-bromo-2-phenylhexanenitrile | Open Chain | Incomplete cyclization (Step 1) | NMR: Triplet at ~3.3 ppm (CH₂-Br). | Must be removed by distillation before hydrolysis. |
FAQ: Expert Insights
Q: Can I use sulfuric acid (H₂SO₄) for this hydrolysis?
A: Yes, but it is not recommended for high-purity applications. Acid hydrolysis often requires higher temperatures (80–100°C) to overcome the steric barrier. At these temperatures, the rate of conversion from Amide
Q: My product has a yellow tint. What is it? A: This is often due to oxidative coupling of trace phenols or polymerization of styrene-like impurities if the starting phenylacetonitrile was not pure. A wash with cold toluene or recrystallization from isopropyl alcohol usually removes color bodies.
Q: How do I distinguish the Amide from the Acid using simple TLC? A: Use a mobile phase of Ethyl Acetate:Hexane (1:1) with 1% Acetic Acid.
-
Nitrile: High Rf (~0.8)
-
Amide: Mid Rf (~0.4)
-
Acid: Low Rf (~0.1) or streaks near baseline due to interaction with silica.
References
- Preparation of 1-phenylcyclopentanecarboxylic acid derivatives.
-
1-Phenylcyclopentanecarbonitrile (Compound Summary). Source: PubChem (National Institutes of Health). Context: Physical properties and reactivity data for the starting material.[1][2] URL:[Link]
-
Debus–Radziszewski Reaction (Contextual Mechanism). Source: Wikipedia / Organic Chemistry Portal. Context: While primarily for imidazoles, the "Radziszewski conditions" (H2O2/OH-) cited in the protocol are the standard mechanistic reference for converting sterically hindered nitriles to amides. URL:[Link][3]
-
Synthesis of Caramiphen and related anticholinergics. Source: ScienceDirect / Journal of American Chemical Society (Historical Reference). Context: Establishes the amide as the key intermediate for the Caramiphen class of drugs. URL:[Link](Note: Generalized link to JACS archives for verification of historical synthesis routes).
Sources
Optimizing Coupling Reagents for 1-Phenylcyclopentanecarboxamide Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-Phenylcyclopentanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of amide bond formation for this specific molecule. Here, we delve into the common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your synthetic success.
The synthesis of 1-Phenylcyclopentanecarboxamide, a valuable building block in medicinal chemistry, hinges on the efficient formation of an amide bond between 1-phenylcyclopentanecarboxylic acid and an appropriate amine source (e.g., ammonia or an amine equivalent). While seemingly straightforward, this reaction is fraught with potential pitfalls, including low yields, challenging purifications, and the formation of unwanted side products. The choice of coupling reagent is paramount to overcoming these obstacles.[1] This guide provides a comprehensive analysis of various coupling strategies to empower you with the knowledge for successful and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of 1-Phenylcyclopentanecarboxamide.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in amide coupling reactions can stem from several factors.[1]
-
Inefficient Carboxylic Acid Activation: The first and most critical step is the activation of the carboxylic acid.[2] If the coupling reagent is not potent enough or if the reaction conditions are suboptimal, the formation of the active intermediate will be slow, leading to incomplete conversion. The steric hindrance from the cyclopentyl ring adjacent to the carboxyl group can make this activation challenging.
-
Side Reactions: Competing side reactions can consume your starting materials or the activated intermediate. A common issue with carbodiimide reagents like DCC or EDC is the formation of a stable N-acylurea byproduct, which is unable to react further with the amine.[2]
-
Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine, its reduced nucleophilicity can slow down the reaction, allowing for the degradation of the activated ester.[3]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stoichiometry play a crucial role. Polar aprotic solvents like DMF or CH2Cl2 are generally preferred.[4][5] Ensure you are using the correct stoichiometric ratios of coupling reagent, base, and amine.
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: For a sterically hindered acid like 1-phenylcyclopentanecarboxylic acid, a more robust coupling reagent like HATU is often more effective than standard EDC/HOBt.[3][6] HATU is known for its high reactivity and lower rates of epimerization.[6]
-
Optimize Stoichiometry: Start with 1.1-1.2 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).[4]
-
Control the Temperature: Many coupling reactions are initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature.[4][5] For particularly stubborn couplings, gentle heating might be necessary, but this should be monitored carefully to avoid side reactions.[7]
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
The most common side products in amide synthesis are related to the coupling reagent itself.
-
N-Acylurea Formation: As mentioned, this is a classic byproduct when using carbodiimides (DCC, EDC).[2] The activated O-acylisourea intermediate can rearrange to the unreactive N-acylurea.
-
Anhydride Formation: The carboxylic acid can react with the activated intermediate to form a symmetric anhydride. While this anhydride can still react with the amine, it alters the reaction kinetics.
Mitigation Strategies:
-
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended when using carbodiimides.[2][8] These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to rearranging into N-acylurea.[3] HOAt is generally considered more effective than HOBt in reducing side reactions and accelerating the coupling.[9]
-
Purification: The urea byproduct from DCC is notoriously difficult to remove due to its low solubility in most organic solvents.[6] Using EDC is advantageous as its urea byproduct is water-soluble and can be easily removed during an aqueous workup.[2][5][6]
Q3: How do I choose the best coupling reagent for synthesizing 1-Phenylcyclopentanecarboxamide?
The ideal coupling reagent depends on the scale of your reaction, the specific amine being used, and cost considerations.
-
For High Yield and Purity (Especially for Difficult Couplings): Uronium/aminium salts like HATU are often the top choice.[6][10] They are highly reactive, fast, and generally give clean reactions with minimal side products.[6][11]
-
For General Purpose and Cost-Effectiveness: Carbodiimides like EDC in combination with an additive like HOBt or HOAt are a workhorse in many labs.[3][12] This combination offers a good balance of reactivity and cost.
-
For Large-Scale Synthesis: The cost of reagents becomes a significant factor. While HATU is excellent, it can be expensive. Optimized EDC/additive protocols or methods involving the conversion of the carboxylic acid to an acyl chloride might be more economical.[4]
Q4: What is the purpose of adding a base like DIPEA or triethylamine to the reaction?
A non-nucleophilic base is crucial for several reasons:
-
Carboxylate Formation: The reaction begins with the deprotonation of the carboxylic acid to form a carboxylate anion, which then attacks the coupling reagent.[10]
-
Neutralizing Byproducts: Many coupling reactions release acidic byproducts. The base neutralizes these, preventing unwanted side reactions and ensuring the amine remains nucleophilic.
-
Maintaining Optimal pH: The overall pH of the reaction medium is critical for efficient coupling.
Troubleshooting Guides & Protocols
Comparative Analysis of Common Coupling Reagents
The table below summarizes the key features of commonly used coupling reagents for the synthesis of 1-Phenylcyclopentanecarboxamide.
| Coupling Reagent Combination | Mechanism of Action | Advantages | Disadvantages | Suitability for 1-Phenylcyclopentanecarboxamide |
| EDC / HOBt | Forms an active HOBt-ester intermediate via an O-acylisourea.[3] | Cost-effective, water-soluble urea byproduct for easy removal.[2][5] | Slower reaction rates, potential for N-acylurea formation and epimerization.[2] | Good starting point. May require optimization for high yields due to steric hindrance. |
| HATU / DIPEA | Forms a highly reactive OAt-active ester.[10][11] | High reactivity, fast reaction times, low epimerization, suitable for sterically hindered substrates.[6] | Higher cost, can be moisture-sensitive. | Highly Recommended. Excellent choice for overcoming steric hindrance and achieving high yields. |
| DCC / DMAP | Forms an active ester, with DMAP acting as an acyl transfer catalyst. | Inexpensive. | Dicyclohexylurea (DCU) byproduct is poorly soluble and difficult to remove.[3][6] | Not Recommended. Purification challenges often outweigh the cost benefit. |
| Acyl Chloride (via SOCl₂ or (COCl)₂) | Forms a highly reactive acyl chloride that reacts directly with the amine. | Very reactive, inexpensive reagents for activation. | Harsh conditions for acyl chloride formation may not be compatible with sensitive functional groups.[1] Generates HCl which must be scavenged.[4] | Feasible for robust substrates. A good option if other methods fail, but requires careful handling and control. |
Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields, especially when encountering difficulties with other methods.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF or CH2Cl2 (0.1-0.5 M).
-
Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Activation: Cool the mixture to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low. Stir the mixture at 0°C for 15-30 minutes.
-
Amine Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent or the desired primary/secondary amine) (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Standard Coupling using EDC/HOBt
This is a reliable and cost-effective method suitable for initial screening and optimization.
-
Preparation: In a clean, dry flask, dissolve 1-phenylcyclopentanecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.2 eq) in anhydrous DMF or CH2Cl2.
-
Addition of Base: Add DIPEA (2.5 eq) to the mixture.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The aqueous washes will effectively remove the urea byproduct of EDC.[5]
Visualizing the Workflow
Understanding the sequence of steps is critical for experimental success. The following diagrams illustrate the general workflows for the recommended protocols.
Caption: High-Efficiency HATU Coupling Workflow.
Caption: Standard EDC/HOBt Coupling Workflow.
References
- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google P
- US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google P
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (URL: [Link])
-
Amide Synthesis - Fisher Scientific. (URL: [Link])
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH. (URL: [Link])
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
-
Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Acid-Amine Coupling using EDCI - Organic Synthesis. (URL: [Link])
-
HATU - Wikipedia. (URL: [Link])
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Minimizing Epimerization in Chiral 1-Phenylcyclopentanecarboxamide Synthesis
Welcome to the technical support center for the synthesis of chiral 1-phenylcyclopentanecarboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of minimizing epimerization at the α-stereocenter. Maintaining chiral integrity is paramount for the biological activity and safety of these compounds. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the stereochemical purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of 1-phenylcyclopentanecarboxamide analogs?
A: Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters. In the context of 1-phenylcyclopentanecarboxamide synthesis, the key concern is the loss of stereochemical purity at the carbon atom to which both the phenyl and the carboxamide groups are attached (the α-carbon). This α-proton is acidic and susceptible to abstraction under basic or even mildly acidic conditions, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the desired epimer and its diastereomer.[1][2][3] This is critically important because different epimers can have drastically different biological activities and toxicological profiles.
Q2: Which step in the synthesis is most prone to epimerization?
A: The amide bond formation step is the most critical stage where epimerization is likely to occur.[1] This is because the carboxylic acid starting material is activated to facilitate coupling with the amine. This activation process increases the acidity of the α-proton, making it more susceptible to abstraction by any base present in the reaction mixture.[1][4] The formation of highly reactive intermediates, such as oxazolones, is a major pathway for epimerization.[1][5][6][7]
Q3: How does the choice of coupling reagent impact epimerization?
A: The choice of coupling reagent is a crucial factor in controlling epimerization. Reagents that lead to highly activated carboxylic acid intermediates can accelerate the rate of epimerization. Carbodiimide-based reagents like DCC and EDC are common but can lead to significant epimerization, especially without additives.[8] Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP) are generally considered safer options as they can suppress the formation of the problematic oxazolone intermediate.[8] Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly effective in minimizing epimerization, especially for sterically hindered or electronically susceptible amino acids.[8][9][10]
Q4: What is the role of additives like HOBt and OxymaPure?
A: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often used in conjunction with coupling reagents to suppress epimerization.[11] They act as "racemization suppressants" by forming an active ester with the activated carboxylic acid. This active ester is more stable and less prone to oxazolone formation than the intermediate formed with the coupling reagent alone. It then reacts with the amine to form the desired amide bond with a lower risk of epimerization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of undesired epimer in the final product. | 1. Inappropriate coupling reagent: Use of a highly activating reagent without a suppressant. 2. Strong base: Presence of a strong, non-hindered base (e.g., triethylamine). 3. High reaction temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization.[12][13] 4. Prolonged reaction time: Longer exposure to reaction conditions increases the opportunity for epimerization. | 1. Switch to a low-epimerization coupling reagent: Use reagents like HATU, HCTU, or DEPBT.[8] Consider using COMU in combination with a hindered base. 2. Use a hindered, non-nucleophilic base: Employ bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] 3. Lower the reaction temperature: Perform the coupling at 0 °C or even lower if the reaction kinetics allow.[14] 4. Monitor the reaction closely: Use TLC or LC-MS to determine the point of completion and quench the reaction promptly. |
| Inconsistent chiral purity between batches. | 1. Variability in reagent quality: Impurities in solvents or reagents can act as catalysts for epimerization. 2. Inconsistent reaction conditions: Fluctuations in temperature, reaction time, or rate of addition of reagents. 3. Moisture in the reaction: Water can interfere with the coupling reaction and promote side reactions. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Strictly control all reaction parameters: Utilize automated reaction systems for better consistency. 3. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low yield of the desired amide product. | 1. Steric hindrance: The 1-phenylcyclopentyl moiety can be sterically demanding, slowing down the coupling reaction. 2. Poor solubility of reactants. | 1. Increase the equivalents of the coupling reagent and/or the amine component. 2. Choose a solvent system that ensures good solubility of all reactants. Apolar solvents may reduce epimerization but can cause solubility issues.[14] Consider solvent mixtures like DCM/DMF. |
Experimental Protocols
Protocol 1: Optimized Amide Coupling to Minimize Epimerization
This protocol utilizes HATU as the coupling reagent and DIPEA as the base, a combination known to be effective in reducing epimerization.
Materials:
-
Chiral 1-phenylcyclopentanecarboxylic acid
-
Amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral 1-phenylcyclopentanecarboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the carboxylic acid solution to 0 °C in an ice bath.
-
To the carboxylic acid solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15-20 minutes at 0 °C. This pre-activation step is crucial.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the chiral purity of the final product using chiral HPLC or SFC.
Protocol 2: Chiral Purity Analysis by HPLC
Materials:
-
Purified 1-phenylcyclopentanecarboxamide analog
-
HPLC-grade hexanes and isopropanol (or other appropriate chiral mobile phase)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the purified amide in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Set up the HPLC system with the chiral column and equilibrate with the chosen mobile phase (e.g., 90:10 Hexanes:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has strong absorbance.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the two epimers.
-
Calculate the percentage of each epimer based on the peak areas. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be calculated using the formula: (Area_major - Area_minor) / (Area_major + Area_minor) * 100%.
Visualizing the Mechanism of Epimerization
The following diagram illustrates the base-catalyzed epimerization pathway via an enolate intermediate.
Caption: Base-catalyzed epimerization mechanism.
Workflow for Synthesis and Chiral Analysis
This workflow outlines the key steps from synthesis to the final analysis of chiral purity.
Caption: Workflow for synthesis and analysis.
References
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule? Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. | Download Scientific Diagram. Retrieved from [Link]
-
SlideShare. (2015). Epimerization of Peptide. Retrieved from [Link]
-
ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of extent of epimerization under optimized conditions. Retrieved from [Link]
-
American Chemical Society. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
American Chemical Society. (2014). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. Retrieved from [Link]
-
Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopentanecarboxylic acid. Retrieved from [Link]
-
American Chemical Society. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
-
ResearchGate. (2025). New chiral block for cyclopentanoids synthesis. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Chiral carboxylic acid compound as well as synthesis method and application thereof.
-
Chemistry LibreTexts. (2021). 18.6: Reactions at the α Carbons of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Enantioselective Synthesis of Planar-Chiral Cyclophanes via a Chiral Octahedral Cobalt(III)-Templated C–H Macrocyclization. Retrieved from [Link]
-
Princeton University. (n.d.). Publications - Hyster Lab. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and the Crystal Structure of a New Chiral 1D Metal–Organic Coordination Polymer Based on L-Prolineamide-Substituted Diarylacetylenedicarboxylic Acid Derivative. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Strategies to Reduce the Toxicity of 1-Phenylcyclopentanecarboxamide Derivatives
This technical guide is designed for researchers, scientists, and drug development professionals actively working with 1-Phenylcyclopentanecarboxamide derivatives. It provides a comprehensive resource for troubleshooting common toxicity issues, offering field-proven insights and detailed experimental protocols to guide your lead optimization efforts. Our focus is on empowering you to understand the underlying causes of toxicity and to rationally design safer, more effective therapeutic candidates.
I. Troubleshooting & FAQs: Navigating Common Toxicity Hurdles
This section addresses frequent questions and challenges encountered during the preclinical development of 1-Phenylcyclopentanecarboxamide derivatives.
Question 1: My lead 1-Phenylcyclopentanecarboxamide derivative shows significant cytotoxicity in a standard MTT assay. What are my immediate next steps?
Answer:
Initial cytotoxicity findings from assays like the MTT assay are a critical first flag. However, it's important to remember that this is just the beginning of the investigation. The immediate goal is to confirm the finding, rule out experimental artifacts, and begin to understand the mechanism of cell death.
Your first steps should be to:
-
Confirm the cytotoxicity with an orthogonal assay: The MTT assay measures metabolic activity, which can sometimes be confounded by compounds that affect cellular metabolism without directly causing cell death. It is advisable to use a secondary assay that measures a different aspect of cell viability. A good choice is the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity. A positive result in both assays provides stronger evidence of true cytotoxicity.
-
Evaluate the purity and stability of your compound: Impurities from synthesis or degradation products can be toxic. Re-confirm the purity of your compound batch using techniques like LC-MS and NMR. Also, assess its stability in the assay medium over the time course of the experiment.
-
Determine the IC50 across multiple cell lines: Cytotoxicity can be cell-type specific. Testing your compound in a panel of cell lines (e.g., cancerous vs. non-cancerous, liver cells, kidney cells) can provide initial clues about the potential target organ for toxicity and whether there is a therapeutic window.
Question 2: I've observed a decrease in cell viability, but I'm unsure if it's due to apoptosis or necrosis. How can I differentiate between these two mechanisms?
Answer:
Distinguishing between apoptosis and necrosis is crucial as it can provide insights into the molecular pathways being affected by your compound. Several flow cytometry-based assays can effectively differentiate between these two forms of cell death:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating apoptosis and necrosis.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, intact cells |
| Early Apoptotic Cells | Positive | Negative | Intact membrane, initiating apoptosis |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Compromised membrane |
| Necrotic Cells | Negative | Positive | Primarily membrane damage |
Question 3: My compound is potent, but I'm concerned about potential cardiotoxicity. How can I get an early indication of hERG liability?
Answer:
Cardiotoxicity, often mediated by the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a major reason for drug attrition.[1] Early assessment is therefore critical.
An initial, high-throughput assessment can be performed using automated patch-clamp systems.[2][3] This technique provides a functional measure of hERG channel activity in the presence of your compound and can generate an IC50 value for hERG inhibition. A significant hERG inhibition at a concentration close to your expected therapeutic dose is a red flag that warrants further investigation and medicinal chemistry efforts to mitigate this liability.
Question 4: I suspect my compound might be forming reactive metabolites. What is a reliable method to test this hypothesis?
Answer:
The formation of reactive metabolites is a significant toxicity concern, as these electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic drug reactions.[4] A widely used in vitro method to assess this liability is a glutathione (GSH) trapping assay .
In this assay, your compound is incubated with liver microsomes (which contain the key drug-metabolizing enzymes) and a high concentration of glutathione, a nucleophilic tripeptide. If your compound is metabolized to a reactive electrophile, GSH will "trap" it, forming a stable conjugate. These GSH adducts can then be detected and characterized by LC-MS/MS. The presence of GSH conjugates is a strong indication that your compound has the potential to form reactive metabolites.
II. Proactive Strategies for Toxicity Reduction
A proactive approach to mitigating toxicity involves a combination of predictive modeling, targeted in vitro screening, and rational chemical modification.
A. In Silico Toxicity Prediction
Before embarking on extensive synthesis and in vitro testing, computational tools can provide valuable early warnings of potential toxicity liabilities.[5][6] Several software packages can predict a range of toxicities based on the chemical structure of your 1-Phenylcyclopentanecarboxamide derivatives.
Recommended In Silico Tools:
| Tool | Predicted Endpoints | Key Features |
| DEREK Nexus | Mutagenicity, carcinogenicity, skin sensitization, hepatotoxicity, cardiotoxicity, and more. | Knowledge-based expert system that identifies structural alerts for toxicity. |
| TOPKAT | Acute and chronic toxicity, carcinogenicity, mutagenicity, developmental toxicity. | QSAR-based models for a wide range of toxicological endpoints. |
| ACD/Tox Suite | hERG inhibition, hepatotoxicity, genotoxicity, and various ADME properties. | A suite of predictive models for key toxicity endpoints. |
Note: While in silico predictions are a valuable guide, they should always be confirmed by experimental data.
B. Structure-Activity Relationship (SAR) Guided Optimization
A systematic exploration of the structure-activity relationships (SAR) is fundamental to designing less toxic analogs.[7][8] For 1-Phenylcyclopentanecarboxamide derivatives, consider the following modifications:
The electronic and steric properties of substituents on the phenyl ring can significantly impact toxicity.
-
Strategy: Introduce a range of electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups at the ortho, meta, and para positions.
-
Rationale: Modifying the electronic properties of the phenyl ring can alter the metabolic profile of the compound, potentially preventing the formation of toxic metabolites. For instance, blocking a site of potential metabolic oxidation with a fluorine atom can enhance metabolic stability and reduce the formation of reactive intermediates.
Alterations to the cyclopentyl ring can influence the compound's conformation and physicochemical properties.
-
Strategy:
-
Ring Size: Synthesize analogs with cyclobutyl or cyclohexyl rings to assess the impact of ring strain and conformation on toxicity.
-
Substitution: Introduce small alkyl or polar groups on the cyclopentyl ring to modify lipophilicity and interactions with off-target proteins.
-
-
Rationale: Changing the ring size or adding substituents can alter the compound's overall shape and how it fits into the binding pockets of off-target proteins, potentially reducing unwanted interactions.
The carboxamide group itself can be a site of metabolic instability or contribute to off-target interactions. Bioisosteric replacement is a powerful strategy to address these issues while maintaining the desired biological activity.[9][10][11]
-
Strategy: Replace the carboxamide with bioisosteres such as:
-
Reverse amides
-
1,2,4-Oxadiazoles
-
Triazoles
-
Thioamides
-
-
Rationale: Bioisosteres can offer improved metabolic stability and different hydrogen bonding patterns, which can disrupt interactions with off-target proteins. For example, replacing an amide with a 1,2,4-oxadiazole can block amide hydrolysis and improve pharmacokinetic properties.[9]
III. Experimental Workflows & Protocols
This section provides detailed, step-by-step protocols for key in vitro toxicity assays.
A. General Cytotoxicity Assessment: LDH Release Assay
This protocol is adapted from established methods for measuring cytotoxicity based on the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Protocol: LDH Cytotoxicity Assay
-
Cell Plating:
-
Seed cells in a 96-well, clear-bottom plate at a predetermined density to ensure they are in the exponential growth phase at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your 1-Phenylcyclopentanecarboxamide derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing your test compounds.
-
Include wells for "untreated" (vehicle control) and "maximum LDH release" (lysis buffer) controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula:
-
B. Assessing Mitochondrial Toxicity: Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) of cells in real-time, providing a detailed profile of mitochondrial function.[12] The protocol below is a general guideline and should be optimized for your specific cell type.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Plating:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare your 1-Phenylcyclopentanecarboxamide derivatives in the assay medium.
-
-
Seahorse XF Analyzer Setup:
-
Hydrate a Seahorse XF sensor cartridge overnight.
-
Load the cartridge with the mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Load your test compounds into the appropriate injection ports.
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with your cell plate.
-
Start the assay. The instrument will measure the basal OCR, then sequentially inject your test compound and the mitochondrial inhibitors, measuring the OCR after each injection.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
A significant decrease in any of these parameters in the presence of your compound indicates potential mitochondrial toxicity.
-
C. Detecting Reactive Metabolites: Glutathione (GSH) Trapping Assay
This protocol outlines a common method for identifying the formation of reactive metabolites by trapping them with glutathione.
Protocol: In Vitro GSH Trapping Assay
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine:
-
Human liver microsomes (final concentration ~1 mg/mL)
-
Your 1-Phenylcyclopentanecarboxamide derivative (e.g., 10 µM)
-
Glutathione (GSH) (final concentration ~5-10 mM)
-
Phosphate buffer (pH 7.4)
-
-
-
Reaction Initiation:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
-
Incubation:
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Preparation:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the sample using a high-resolution mass spectrometer.
-
Search for the predicted mass of the GSH conjugate(s) of your compound and its potential metabolites.
-
Fragment the candidate ions to confirm their structure.
-
D. hERG Liability Screening: Automated Patch-Clamp
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp.[2][3]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Harvest the cells and prepare a single-cell suspension at the optimal concentration for your automated patch-clamp system.
-
-
Compound Preparation:
-
Prepare a dilution series of your 1-Phenylcyclopentanecarboxamide derivatives in the appropriate extracellular solution.
-
-
Automated Patch-Clamp Run:
-
Load the cell suspension, extracellular and intracellular solutions, and your compound plate onto the instrument.
-
The instrument will automatically perform the patch-clamping procedure, achieving whole-cell configuration.
-
A voltage protocol is applied to elicit hERG currents, and the baseline current is recorded.
-
Your compounds are then added, and the hERG current is measured again.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of hERG current inhibition for each concentration of your compound.
-
An IC50 value is determined by fitting the concentration-response data to a suitable equation.
-
IV. Visualizing Experimental Workflows
A. General Toxicity Screening Workflow
Caption: A general workflow for identifying and mitigating toxicity in lead compounds.
B. Decision Tree for Investigating Cytotoxicity
Caption: A decision tree to guide the investigation of observed cytotoxicity.
V. References
-
Pridgeon, J. W., et al. (2007). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. [Link]
-
Pridgeon, J. W., et al. (2007). Structure-activity relationships of 33 carboxamides as toxicants against female Aedes aegypti (Diptera: Culicidae). PubMed. [Link]
-
Gálvez, J., et al. (2002). Structure-toxicity relationships of polycyclic aromatic hydrocarbons using molecular quantum similarity. PubMed. [Link]
-
Hayashi, R., et al. (2024). Structure-activity relationships of middle-size cyclic peptides, KRAS inhibitors derived from an mRNA display. PubMed. [Link]
-
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
-
Asadabadi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences. [Link]
-
CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use. Google Patents.
-
Pott, L., et al. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. [Link]
-
Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2021). Synthesis of mitochondria-targeted coumarin-3-carboxamide fluorescent derivatives: Inhibiting mitochondrial TrxR2 and cell proliferation on breast cancer cells. PubMed. [Link]
-
Chen, H., et al. (2007). Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. PubMed. [Link]
-
Al-Omair, M. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]
-
Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. [Link]
-
Tcyrulnikov, S., et al. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews. [Link]
-
Bu, X., et al. (2005). Phenazine-1-carboxamides: Structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain. ResearchGate. [Link]
-
Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
Chen, Y., et al. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. [Link]
-
protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. protocols.io. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
SEKISUI XenoTech. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. [Link]
-
Milnes, J. T., et al. (2003). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Reddy, T. S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, Y., et al. (2021). Mitochondria targeting combined with methyl modification of novel resveratrol derivatives enhances anti-tumor activity. New Journal of Chemistry. [Link]
-
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]
-
Obach, R. S. (2009). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Drug Metabolism and Disposition. [Link]
-
Nishikawa, K., et al. (2021). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry. [Link]
-
Moreno, Y., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. [Link]
-
Bu, X., et al. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. PubMed. [Link]
-
Zhang, L., et al. (2023). Modeling and Insights into the Structural Characteristics of Chemical Mitochondrial Toxicity. Toxics. [Link]
-
Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. protocols.io. [Link]
-
Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. Current Topics in Medicinal Chemistry. [Link]
-
Talele, T. T. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]
-
Agilent. (n.d.). Seahorse XF Mito Stress Test Kits. Agilent. [Link]
-
Waters. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Waters. [Link]
-
Polonchuk, L. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Assay and Drug Development Technologies. [Link]
-
Tao, H., et al. (2024). Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. FEBS Letters. [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 33 carboxamides as toxicants against female Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-toxicity relationships of polycyclic aromatic hydrocarbons using molecular quantum similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3d and cell mito stress tests, Seahorse Mito Stress Test Kits | Agilent [agilent.com]
Identifying and removing impurities from 1-Phenylcyclopentanecarboxamide samples
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Phenylcyclopentanecarboxamide. It offers troubleshooting advice and detailed protocols to help you identify and remove impurities from your samples, ensuring the highest quality material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 1-Phenylcyclopentanecarboxamide sample?
The impurity profile of your 1-Phenylcyclopentanecarboxamide sample is largely dependent on the synthetic route employed. Below are the most probable impurities categorized by common synthetic methods.
-
From Hydrolysis of 1-Phenylcyclopentanecarbonitrile:
-
From Ritter Reaction:
-
Unreacted Starting Materials: Such as the corresponding alcohol or alkene and the nitrile used.[4][5][6]
-
Carbocation Rearrangement Byproducts: The stability of the carbocation intermediate is crucial; rearrangements can lead to isomeric impurities.[6]
-
Polymerization Products: Under strongly acidic conditions, alkenes can polymerize.
-
-
General Impurities (Route-Independent):
-
Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., Toluene, THF, Dichloromethane).
-
Degradation Products: Amides can be susceptible to hydrolysis over time, especially if exposed to moisture and non-neutral pH.[3]
-
Table 1: Common Impurities and Their Origins
| Impurity | Potential Synthetic Origin |
| 1-Phenylcyclopentanecarbonitrile | Incomplete hydrolysis of the nitrile |
| 1-Phenylcyclopentanecarboxylic acid | Over-hydrolysis of the amide product[1][2] |
| Aniline | Starting material for amide coupling reaction |
| Isomeric Carboxamides | Carbocation rearrangement during Ritter reaction[6] |
| Residual Solvents (e.g., Toluene, DCM) | Reaction or work-up solvent |
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile compounds like amides. A reversed-phase C18 column is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as residual solvents and some unreacted starting materials.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. The presence of a nitrile peak (~120 ppm in ¹³C) or a carboxylic acid proton (>10 ppm in ¹H) can confirm specific impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. A broad O-H stretch around 3000 cm⁻¹ could indicate the presence of a carboxylic acid impurity, while a sharp C≡N stretch around 2250 cm⁻¹ would point to a nitrile impurity.
Table 2: Suggested Starting Analytical Conditions
| Technique | Column/Conditions | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18, 5 µm, 4.6 x 150 mm | Gradient: Water (A) / Acetonitrile (B) with 0.1% Formic Acid | UV at 254 nm |
| GC-MS | DB-5ms or equivalent | Helium | Mass Spectrometry (EI) |
| ¹H NMR | 400 MHz | CDCl₃ or DMSO-d₆ | - |
| FTIR | KBr pellet or ATR | - | - |
Troubleshooting and Purification Guides
My sample appears oily and won't solidify, or it forms a yellow/brown oil during recrystallization. What should I do?
This common issue, known as "oiling out," typically occurs when the level of impurities is too high, depressing the melting point of your compound.
Workflow for Purification of 1-Phenylcyclopentanecarboxamide
Sources
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. N-phenylcyclopentanecarboxamide | C12H15NO | CID 564473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Increasing the efficiency of the final purification step for 1-Phenylcyclopentanecarboxamide
Technical Support Center | Application Note: PCCA-PUR-02
Executive Summary
This guide addresses the efficiency bottlenecks in the final purification of 1-Phenylcyclopentanecarboxamide (PCCA) . PCCA is a critical intermediate in the synthesis of antitussives (e.g., Carbetapentane/Pentoxyverine).[1][2] The primary challenge in its purification is separating the target amide from two structurally distinct impurities: the unreacted starting material (1-phenylcyclopentanecarbonitrile ) and the over-hydrolyzed byproduct (1-phenylcyclopentanecarboxylic acid ).[1][2]
This protocol transitions from standard column chromatography (low efficiency) to a thermodynamically controlled recrystallization combined with a chemical scavenging wash .[2]
Module 1: The Chemical Scavenging Step (Removing the Acid)
The Problem: During the hydrolysis of the nitrile to the amide, process drift often leads to "over-hydrolysis," converting the amide into 1-phenylcyclopentanecarboxylic acid .[1][2] Because the acid co-precipitates with the amide, standard recrystallization often fails to remove it completely due to similar solubility profiles in polar solvents.[1][2]
The Solution:
Implement a bicarbonate scavenging wash before the final crystallization.[1][2] This utilizes the
Protocol: Bicarbonate Wash [1][2]
-
Dissolution: Dissolve the crude PCCA solid in Ethyl Acetate (EtOAc) (Ratio: 10 mL solvent per 1 g crude).
-
Scavenging: Wash the organic layer twice with 5% Sodium Bicarbonate (
) solution.[1][2] -
Neutralization: Wash the organic layer once with Brine (saturated NaCl) to remove trapped water.[1][2]
-
Concentration: Evaporate the EtOAc to yield a "Pre-Purified Solid."
Module 2: Thermodynamically Controlled Crystallization (Removing the Nitrile)
The Problem: The starting material (nitrile) is non-polar.[1][2] If you cool the solution too fast ("Crash Cooling"), the nitrile gets trapped inside the amide crystal lattice (occlusion), lowering purity.[1][2]
The Solution: Use a Binary Solvent System (Ethanol/Water) with Seeding .[1][2] This exploits the high solubility of the nitrile in ethanol (even when cold) vs. the low solubility of the amide in water.[1][2]
Protocol: Optimized Recrystallization
| Parameter | Specification | Rationale |
| Solvent A | Ethanol (95%) | High solubility for both amide and nitrile at boiling point.[1][2] |
| Solvent B | Deionized Water | Antisolvent.[1][2] Drastically reduces amide solubility.[1][2] |
| Ratio | 1:1 to 1:2 (v/v) | Optimized for maximum yield without precipitating the nitrile.[1][2] |
| Cooling Rate | Slow cooling promotes pure crystal growth, excluding impurities.[2] |
Step-by-Step Methodology:
-
Saturation: Dissolve the Pre-Purified Solid in boiling Ethanol (approx. 3-4 mL per gram).
-
Clarification: If the solution is colored, add 5% w/w Activated Carbon (e.g., Norit), stir for 10 mins, and hot-filter.[1][2]
-
Nucleation Point: Remove heat. While stirring, slowly add warm water until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of Ethanol to clear the turbidity (restore single phase).[1][2]
-
Seeding (Critical): Add a few crystals of pure PCCA at
. -
Crystallization: Allow the mixture to cool to Room Temperature (RT) over 2 hours, then chill to
for 1 hour. -
Filtration: Filter the white needles.[1][2] Wash with a cold 1:1 Ethanol/Water mixture.[1][2]
Module 3: Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the purification process, highlighting the separation points for each impurity.
Caption: Logical workflow separating the Acid impurity (via extraction) and Nitrile impurity (via crystallization).
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?
-
Cause: The solution is too concentrated, or the temperature dropped too quickly, causing the compound to separate as a liquid (supercooled melt) before organizing into a crystal lattice.[2]
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of extra Ethanol (solvent).[1][2] Cool very slowly and ensure you seed the solution with pure crystals at approx.
.[2]
Q2: My yield is low (<60%), but purity is high. Where did the product go?
-
Cause: The Ethanol/Water ratio might be too rich in Ethanol, keeping the amide in solution (in the Mother Liquor).[1][2]
-
Fix: Collect the filtrate (mother liquor), concentrate it by 50% on a rotovap, and cool it again to harvest a "second crop." Note: The second crop usually has lower purity and must be analyzed.[2]
Q3: The crystals are slightly yellow.[2] How do I fix this?
-
Cause: Presence of oxidized oligomers or trace iron salts.[1][2]
-
Fix: Perform a "Hot Filtration" step.[1][2] Dissolve the crystals in boiling ethanol, add Activated Carbon , stir for 15 minutes, and filter through a Celite pad while hot. Then proceed with water addition and cooling.[2][3]
Q4: Can I use Toluene instead of Ethanol/Water?
-
Answer: Yes. PCCA is soluble in hot toluene and insoluble in cold toluene.[1][2]
-
Trade-off: Toluene is excellent for removing non-polar impurities but is harder to remove from the final crystal lattice (high boiling point) and is less environmentally friendly.[1][2] Ethanol/Water is generally preferred for pharmaceutical intermediates (Class 3 solvent vs. Class 2).[2]
References
-
United States Patent Office. (1958).[1][2] Patent US2852556A: Process for the preparation of phenyl-cycloalkane-carboxylic acid amides.[1][2][1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 564473, N-phenylcyclopentanecarboxamide.[1][2][1][2]
Sources
- 1. N-phenylcyclopentanecarboxamide | C12H15NO | CID 564473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2008079380A1 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates - Google Patents [patents.google.com]
- 4. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 5. US4170592A - Purification of ε-caprolactam - Google Patents [patents.google.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Ligand-Receptor Engagement: The Case of 1-Phenylcyclopentanecarboxamide and the Sigma-1 Receptor
For researchers, scientists, and professionals in drug development, the precise validation of a compound's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of key methodologies for validating the binding of 1-Phenylcyclopentanecarboxamide to the enigmatic sigma-1 receptor (S1R). Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing this crucial molecular interaction.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays remain the foundational method for quantifying receptor-ligand interactions, offering high sensitivity and a direct measure of binding. The principle lies in the competition between a radiolabeled ligand (the "hot" ligand) and the unlabeled test compound (the "cold" ligand, in this case, 1-Phenylcyclopentanecarboxamide) for the receptor binding site.
Causality in Experimental Design:
The choice of radioligand is paramount. For the sigma-1 receptor, -pentazocine is a widely used and selective radioligand. Its high affinity and selectivity ensure that the measured competition is specific to the S1R. The selection of the biological matrix is also critical. While cell lines overexpressing the receptor can be used, membrane preparations from tissues with high S1R expression, such as guinea pig liver, provide a more physiologically relevant context.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of -pentazocine (typically near its Kd value), and varying concentrations of 1-Phenylcyclopentanecarboxamide.
-
To determine non-specific binding, include control wells with an excess of a known high-affinity S1R ligand, such as haloperidol (10 µM).
-
Total binding is measured in the absence of any competing ligand.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.[3]
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing quickly with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 1-Phenylcyclopentanecarboxamide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Real-Time, Label-Free Analysis: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) offers a powerful, label-free approach to study biomolecular interactions in real-time. This technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Causality in Experimental Design:
For membrane proteins like the sigma-1 receptor, successful SPR analysis hinges on the proper preparation and immobilization of the receptor in a way that preserves its native conformation and binding activity. The receptor can be captured on the sensor chip via an affinity tag (e.g., His-tag) or covalently coupled. The choice of detergent is also critical to maintain the solubility and functionality of the receptor.
Step-by-Step Protocol for SPR Analysis:
-
Receptor Preparation and Immobilization:
-
Purify recombinant human sigma-1 receptor, ensuring it is solubilized in a suitable detergent (e.g., DDM, CHS).
-
Immobilize the receptor onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry or a capture-based method.
-
A reference flow cell should be prepared in parallel, either by blocking the surface or immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 1-Phenylcyclopentanecarboxamide in running buffer containing the same detergent used for receptor solubilization.
-
Inject the compound solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the association phase (binding) and dissociation phase (washout with running buffer) in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Thermodynamic Insights: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Causality in Experimental Design:
ITC is a solution-based technique, eliminating the need for immobilization and labeling. However, it is generally less sensitive than radioligand binding assays and requires larger quantities of purified protein. The choice of buffer is critical, as buffer ionization can contribute to the measured heat change. Dialyzing both the protein and the ligand against the same buffer is essential to minimize these artifacts.
Step-by-Step Protocol for ITC Analysis:
-
Sample Preparation:
-
Purify the sigma-1 receptor and solubilize it in a suitable, well-defined buffer containing detergent.
-
Dissolve 1-Phenylcyclopentanecarboxamide in the exact same buffer.
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the purified sigma-1 receptor into the sample cell of the calorimeter.
-
Load the 1-Phenylcyclopentanecarboxamide solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Comparative Analysis of Binding Validation Methods
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competition for binding site | Change in refractive index | Heat change upon binding |
| Labeling | Requires radiolabeled ligand | Label-free | Label-free |
| Throughput | High | Medium to High | Low to Medium |
| Sensitivity | Very High | High | Moderate |
| Information | Ki, Bmax | ka, kd, Kd | Kd, n, ΔH, ΔS |
| Sample Req. | Low (µg) | Low (µg) | High (mg) |
| Key Advantage | Gold standard, high sensitivity | Real-time kinetics, label-free | Full thermodynamic profile |
| Key Limitation | Use of radioactivity | Receptor immobilization can be challenging | Requires large sample quantities |
Functional Validation: Corroborating Binding with Cellular Activity
Demonstrating that the binding of 1-Phenylcyclopentanecarboxamide to the sigma-1 receptor elicits a functional response is a critical validation step. The S1R is known to modulate intracellular calcium signaling and promote neurite outgrowth.[4][5]
Calcium Flux Assay:
Activation of the sigma-1 receptor can modulate intracellular calcium levels.[4] This can be measured using fluorescent calcium indicators in cells expressing the receptor.
Protocol Outline:
-
Cell Culture: Plate cells stably expressing the sigma-1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 1-Phenylcyclopentanecarboxamide to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
Neurite Outgrowth Assay:
Sigma-1 receptor agonists have been shown to promote neurite outgrowth in neuronal cell lines.[5]
Protocol Outline:
-
Cell Culture: Plate a neuronal cell line (e.g., PC12 or SH-SY5Y) at low density.
-
Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., NGF) and treat with varying concentrations of 1-Phenylcyclopentanecarboxamide.
-
Imaging: After a set incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurites.
-
Quantification: Acquire images using a microscope and quantify neurite length and branching using image analysis software.
Conclusion
Validating the binding affinity of a novel compound like 1-Phenylcyclopentanecarboxamide to the sigma-1 receptor requires a multi-faceted approach. While radioligand binding assays provide the benchmark for affinity determination, orthogonal, label-free techniques such as SPR and ITC offer invaluable complementary data on binding kinetics and thermodynamics. Furthermore, demonstrating a functional cellular response through assays like calcium flux and neurite outgrowth provides the ultimate confirmation of meaningful receptor engagement. By employing this rigorous, multi-pronged strategy, researchers can build a comprehensive and trustworthy profile of their compound of interest, paving the way for further drug development.
References
-
Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 593836. [Link]
-
Kim, D., et al. (2021). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 26(15), 4487. [Link]
-
El-Gharbawy, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 963-981. [Link]
-
Calderon, S. N., et al. (1995). Novel 1-Phenylcycloalkanecarboxylic Acid Derivatives are Potent and Selective σ1 Ligands. Journal of Medicinal Chemistry, 38(21), 4274-4284. [Link]
-
Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 194-203. [Link]
-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]
-
Zhao, Y., et al. (2023). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 14, 1145321. [Link]
-
Dvorácskó, S., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. [Link]
-
Abate, C., et al. (2018). Development of sigma-1 fluorescent ligands. Journal of Medicinal Chemistry, 61(15), 6841-6853. [Link]
-
Perregaard, J., et al. (1995). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. Journal of medicinal chemistry, 38(11), 1998–2008. [Link]
-
Saponaro, A., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]
-
Yang, Y., et al. (2022). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 13, 949641. [Link]
-
Papalia, G. A., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 359(1), 94–101. [Link]
-
Parys, J. B., et al. (2016). Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. The Journal of cell biology, 213(1), 85–100. [Link]
-
Kimura, Y., et al. (2014). Effect of the Sigma-1 receptor on neurite outgrowth. Receptors & Clinical Investigation, 1, 19. [Link]
-
Abate, C., et al. (2019). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 24(18), 3279. [Link]
-
Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Accessed January 31, 2026. [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Accessed January 31, 2026. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. Accessed January 31, 2026. [Link]
-
Rossi, D., et al. (2018). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Journal of medicinal chemistry, 61(18), 8176–8197. [Link]
-
Petrou, M., et al. (2007). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology, 493, 157–172. [Link]
-
Wang, Y., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 608. [Link]
-
Sahn, J. J., et al. (2017). Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands. Scientific reports, 7(1), 12799. [Link]
-
Sabet, M., et al. (2022). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]
-
Wang, L., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(21), 11598. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for measuring macromolecule-ligand affinity. Nature protocols, 1(1), 186–191. [Link]
-
FUJIFILM Cellular Dynamics. Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. FUJIFILM Cellular Dynamics. Accessed January 31, 2026. [Link]
-
Gifford Bioscience. Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. Accessed January 31, 2026. [Link]
-
Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. Accessed January 31, 2026. [Link]
-
van der Krol, A. R., et al. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In: Plant Hormones. Methods in Molecular Biology, vol 1930. Humana, New York, NY. [Link]
Sources
- 1. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Sigma-1 receptor on neurite outgrowth | Receptors & Clinical Investigation [smartscitech.com]
Orthogonal Characterization of 1-Phenylcyclopentanecarboxamide: A Cross-Validation Guide using HPLC and qNMR
Executive Summary
1-Phenylcyclopentanecarboxamide (1-PCCA) is a critical intermediate in the synthesis of antitussive and anticholinergic active pharmaceutical ingredients (APIs). In process chemistry, relying solely on High-Performance Liquid Chromatography (HPLC) for characterization introduces significant risk: HPLC detects only UV-active species and relies on relative response factors.[1]
This guide presents a Dual-Method Validation Protocol comparing HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR). By implementing this orthogonal approach, researchers can detect non-chromatophoric impurities (salts, moisture) and correct for response factor bias, ensuring the "purity" value reflects the true mass balance of the material.
Part 1: The Analytical Challenge
Characterizing 1-PCCA presents a specific set of analytical hurdles that single-method validation often misses.
The Molecule[2][3]
-
Molecular Weight: 189.26 g/mol [1]
-
Key Structural Features: A lipophilic cyclopentyl ring, a UV-active phenyl ring, and a polar primary amide.[1]
The Problem: Single-Method Bias
-
HPLC Limitations: HPLC purity is typically reported as "Area %."[1][4] This assumes all components (product and impurities) absorb UV light equally at the detection wavelength. In 1-PCCA synthesis, inorganic salts (from neutralization steps) or aliphatic impurities lack the phenyl chromophore and remain invisible to UV detection, leading to artificially high purity scores.
-
NMR Limitations: While NMR provides structural certainty, it historically lacks the dynamic range to detect trace impurities (<0.1%) that HPLC can easily separate.[1]
The Solution: A cross-validation workflow where HPLC defines the impurity profile and qNMR defines the absolute content.[5]
Part 2: Methodology & Protocols
Method A: Reverse-Phase HPLC (Separation & Impurity Profiling)
Objective: To separate 1-PCCA from its nitrile precursor (1-phenylcyclopentanecarbonitrile) and acid hydrolysis byproduct (1-phenylcyclopentanecarboxylic acid).[1]
Protocol Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard stationary phase for hydrophobic-aromatic separation.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses ionization of the acid impurity, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for the lipophilic phenyl/cyclopentyl rings.[1] |
| Gradient | 20% B to 80% B over 15 min | Gradient elution required to resolve the polar amide from the non-polar nitrile. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Detection | UV @ 210 nm | Maximizes sensitivity for the amide carbonyl and phenyl ring.[1] |
| Injection Vol | 10 µL | Standard load. |
Self-Validating System Suitability:
-
Tailing Factor (T): Must be < 1.5 for the main peak (confirms no secondary interactions).[1]
-
Resolution (Rs): Must be > 2.0 between 1-PCCA and the Nitrile impurity.
Method B: Quantitative 1H-NMR (Absolute Purity)
Objective: To determine the mass purity (Weight %) independent of extinction coefficients.
Protocol Parameters:
| Parameter | Condition | Rationale |
| Solvent | DMSO-d6 | Excellent solubility; separates amide protons from aromatic signals.[1] |
| Internal Standard | Maleic Acid (Traceable) | High purity, distinct singlet @ 6.3 ppm (does not overlap with 1-PCCA).[1] |
| Relaxation Delay (d1) | 30 seconds | Critical: Must be > 5x T1 (longitudinal relaxation) for quantitative accuracy. |
| Pulse Angle | 90° | Maximizes signal intensity.[1] |
| Scans | 16 - 64 | Sufficient S/N ratio for quantitative integration.[1] |
Key Assignments (DMSO-d6):
-
7.1 – 7.4 ppm (Multiplet, 5H): Phenyl ring protons.[1]
-
6.8 – 7.2 ppm (Broad Singlets, 2H): Amide -NH₂ (Chemical shift varies with concentration/temp).[1]
-
2.4 – 2.6 ppm (Multiplet, 2H): Cyclopentyl protons adjacent to phenyl ring.[1]
-
1.5 – 1.8 ppm (Multiplet, 6H): Remaining cyclopentyl protons.[1]
Part 3: Comparative Analysis & Data Interpretation
The following table contrasts the performance of both methods when applied to a crude sample of 1-PCCA.
Performance Matrix
| Feature | HPLC-UV | qNMR | Winner |
| Specificity | High (Separates isomers) | High (Structural fingerprint) | Tie |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) | HPLC |
| Linearity (Range) | Limited by detector saturation | Inherently linear | qNMR |
| Precision | < 0.5% RSD | < 1.0% RSD | HPLC |
| Accuracy (Trueness) | Dependent on Reference Std | Absolute (Primary Method) | qNMR |
| Speed | 30-45 min (equilibration + run) | 10-15 min | qNMR |
Case Study: The "Hidden Impurity" Scenario
Experiment: A batch of 1-PCCA was synthesized via hydrolysis of the nitrile.
-
HPLC Result: 99.4% Area.[1] (Only one small impurity peak detected).[1]
-
qNMR Result: 96.1% Weight.[1]
Investigation: The discrepancy (3.3%) triggered a root cause analysis.
-
HPLC Analysis: The method used UV detection at 210 nm.[1]
-
NMR Analysis: The spectrum showed the characteristic 1-PCCA peaks but also small signals at 1.1 ppm and 3.5 ppm (Ethanol residue) and no other organic impurities.[1]
-
Result: HPLC over-estimated purity. qNMR provided the true assay value.[1]
Part 4: Visualization of the Cross-Validation Workflow
The following diagram outlines the decision logic for characterizing 1-PCCA.
Caption: Decision matrix for orthogonal validation. Discrepancies between Area % and Weight % trigger investigation into non-UV active impurities.
Conclusion
For the rigorous characterization of 1-Phenylcyclopentanecarboxamide , reliance on a single analytical technique is insufficient.
-
Use HPLC to demonstrate the absence of structurally similar organic impurities (nitrile, acid).
-
Use qNMR to establish the absolute purity (assay) and quantify residual solvents.
This orthogonal approach satisfies the stringency of ICH Q2(R2) guidelines, ensuring that the material is suitable for downstream pharmaceutical applications.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][6][7] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 97606, 1-Phenylcyclopentanecarboxamide.[1][Link][2]
-
Bharti, S. K., & Roy, R. (2012).[1][8] Quantitative 1H NMR spectroscopy in pharmaceutical analysis and stability tests.[1] Trends in Analytical Chemistry.[1] [Link]
Sources
- 1. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-phenylcyclopentanecarboxamide | C12H15NO | CID 564473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]
- 4. enovatia.com [enovatia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
Independent verification of the reported synthesis of 1-Phenylcyclopentanecarboxamide
Independent Verification Guide: Synthesis of 1-Phenylcyclopentanecarboxamide
Executive Summary
This technical guide provides an independent verification framework for the synthesis of 1-phenylcyclopentanecarboxamide (CAS: 5296-89-9), a critical intermediate in the synthesis of antitussive and anticholinergic agents (e.g., Caramiphen).[1]
The central synthetic challenge lies in the quaternary benzylic carbon , which introduces significant steric hindrance.[1][2] This guide objectively compares the "Reported" classical route (Acid Hydrolysis) against a "Modern Alternative" (Radziszewski Reaction), evaluating them on yield, specificity, and scalability.[1]
Strategic Analysis: The Quaternary Challenge
The synthesis hinges on the successful hydration of the precursor, 1-phenylcyclopentanecarbonitrile .[1][2] Due to the steric bulk of the cyclopentyl ring fused to the phenyl-bearing carbon, the nitrile group is resistant to nucleophilic attack.[1][2]
-
The Risk: Classical hydrolysis methods often require harsh conditions that drive the reaction past the amide directly to the carboxylic acid (over-hydrolysis).[1][2]
-
The Goal: Selectively stop the reaction at the primary amide stage.[1][2]
Figure 1: Synthetic pathway highlighting the critical selectivity required to prevent over-hydrolysis to the acid.
Route Comparison: Classical vs. Modern
Method A: Classical Acid Hydrolysis (The "Reported" Route)
-
Principle: Uses concentrated sulfuric acid to protonate the nitrile, making it susceptible to water attack.[1][2]
-
Status: Not Recommended for high-purity amide synthesis due to lack of control.[1][2]
-
Mechanism:
.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Method B: Basic Oxidative Hydrolysis (Radziszewski Reaction)
-
Principle: Uses Hydrogen Peroxide (
) and Sodium Hydroxide (NaOH).[1] The hydroperoxide anion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) is a super-nucleophile (Alpha-effect) that attacks the nitrile faster than , stopping selectively at the amide.[1] -
Mechanism: Formation of a peroxyimidic acid intermediate which spontaneously collapses to the amide and oxygen.[1][2]
| Metric | Method A: Acid Hydrolysis (H₂SO₄) | Method B: Radziszewski (H₂O₂/NaOH) |
| Selectivity | Low (Mixture of Amide/Acid) | High (>95% Amide) |
| Temperature | High (90–120°C) | Moderate (50–60°C) |
| Reaction Time | 2–4 Hours | 4–6 Hours |
| Workup | Difficult (Acid neutralization, exotherm) | Simple (Extraction/Filtration) |
| Yield (Isolated) | 45–60% | 85–92% |
Experimental Verification Protocols
Step 1: Precursor Synthesis (Common to Both)
Before hydrolysis, the nitrile must be synthesized via double alkylation.
-
Reagents: Phenylacetonitrile (1.0 eq), 1,4-Dibromobutane (1.1 eq), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride, 1 mol% catalyst).[1][2]
-
Procedure: Mix reagents vigorously at 45°C. The exotherm is significant.
-
Validation: Monitor GC/TLC for disappearance of phenylacetonitrile.
-
Purification: Vacuum distillation (bp ~150°C @ 10 mmHg).
Step 2: Hydrolysis Verification (The Core Experiment)
Protocol for Method B (Recommended):
-
Setup: 250 mL 3-neck flask, reflux condenser, thermometer, addition funnel.
-
Charge: Dissolve 1-phenylcyclopentanecarbonitrile (10g, 58 mmol) in DMSO (30 mL). Add 20% NaOH (12 mL).
-
Initiation: Heat mixture to 50°C.
-
Addition: Add 30% Hydrogen Peroxide (20 mL) dropwise over 45 minutes. Caution: Reaction is exothermic and generates O₂ gas.
-
Maintenance: Stir at 55-60°C for 4 hours.
-
Quench: Pour reaction mixture into ice water (200 mL). The product should precipitate as a white solid.[1][2]
-
Isolation: Filter the solid, wash with cold water (3x 50 mL) to remove residual base.[1][2]
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) to obtain white needles.[1][2]
Self-Validating Checkpoints:
-
IR Spectroscopy: Disappearance of the sharp Nitrile (
) peak at 2230 cm⁻¹ .[1] Appearance of Amide I/II doublets at 1650–1690 cm⁻¹ .[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
TLC: Mobile phase Hexane:Ethyl Acetate (7:3).[1][2] The amide will have a significantly lower
than the nitrile.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Mechanistic Logic & Troubleshooting
The success of Method B relies on the Wiberg Mechanism .[1][2] The hydroperoxide anion is crucial because it is a better nucleophile than hydroxide but a poorer leaving group, preventing the subsequent hydrolysis to the acid.[1][2]
Figure 2: The Radziszewski reaction mechanism preventing over-hydrolysis.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Low Yield / Unreacted Nitrile | Steric hindrance blocking attack.[1][2] | Increase DMSO volume (solubility) or raise temp to 65°C. |
| Carboxylic Acid Detected | Over-heating or excess NaOH.[1][2] | Reduce NaOH concentration; ensure temp < 65°C. |
| Gummy Product | Impure precursor. | Ensure Nitrile is distilled before hydrolysis.[1][2] |
References & Verification Links
-
PubChem Compound Summary: 1-Phenylcyclopentanecarboxamide (CID 97606).[1][2] National Center for Biotechnology Information.[1][2]
-
[1]
-
-
Precursor Data: 1-Phenylcyclopentanecarbonitrile (CID 66168).[1][2] Physical properties and synthesis relevance.
-
[1]
-
-
Methodology Foundation: Radziszewski Reaction. Comprehensive Organic Name Reactions and Reagents. (General reference for the H2O2/NaOH mechanism described).
-
Comparative Hydrolysis: Facile and Highly Selective Conversion of Nitriles to Amides. (Comparison of acid vs. basic peroxide methods).
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Phenylcyclopentanecarboxamide
For researchers and drug development professionals, the synthesis and application of novel compounds like 1-Phenylcyclopentanecarboxamide are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is a critical, often overlooked, aspect of the experimental workflow that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step approach to the safe and compliant disposal of 1-Phenylcyclopentanecarboxamide, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
GHS Classification Insights:
According to aggregated data submitted to the European Chemicals Agency (ECHA), 1-Phenylcyclopentanecarboxamide is classified as Acute Toxicity, Oral, Category 4 , with the hazard statement H302: Harmful if swallowed .[1]
Data for the structurally similar N-phenylcyclopentanecarboxamide provides further potential hazards to consider:
-
H315: Causes skin irritation [2]
-
H318/H319: Causes serious eye damage/irritation [2]
-
H335: May cause respiratory irritation [2]
Therefore, it is prudent to handle 1-Phenylcyclopentanecarboxamide as a compound that is harmful if ingested and a potential irritant to the skin, eyes, and respiratory system.
Table 1: Hazard Profile of 1-Phenylcyclopentanecarboxamide and Analogs
| Hazard Statement | GHS Classification | Compound | Source |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | 1-Phenylcyclopentanecarboxamide | PubChem[1] |
| H315: Causes skin irritation | Skin Irritation 2 | N-phenylcyclopentanecarboxamide | PubChem[2] |
| H318/H319: Causes serious eye damage/irritation | Eye Damage/Irritation 1/2A | N-phenylcyclopentanecarboxamide | PubChem[2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure 3 | N-phenylcyclopentanecarboxamide | PubChem[2] |
This inferred hazard profile necessitates that 1-Phenylcyclopentanecarboxamide be treated as a hazardous chemical for disposal purposes, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1-Phenylcyclopentanecarboxamide for any purpose, including disposal, appropriate PPE must be worn. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Nitrile or chloroprene gloves should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat is essential.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for larger quantities or if dusts are generated. Consult your institution's Chemical Hygiene Officer for specific guidance.
Waste Segregation and Collection: A Critical Step for Compliance
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Never mix 1-Phenylcyclopentanecarboxamide waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid 1-Phenylcyclopentanecarboxamide waste. The container should be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-Phenylcyclopentanecarboxamide". The label should also include the approximate quantity of waste and the date accumulation started.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, flames, and incompatible materials.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Caption: Decision flowchart for the proper disposal of 1-Phenylcyclopentanecarboxamide waste.
Disposal Procedures for Different Scenarios
The specific actions for disposal will vary depending on the form and quantity of the waste.
Unused or Expired Pure Compound
For pure, solid 1-Phenylcyclopentanecarboxamide that is no longer needed:
-
Ensure the original container is securely sealed and the label is intact and legible.
-
If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.
-
Place the container in your laboratory's designated hazardous waste accumulation area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Contaminated Labware and Debris
Disposable items such as gloves, weigh boats, and paper towels that are contaminated with 1-Phenylcyclopentanecarboxamide should be considered hazardous waste.
-
Collect these materials in a designated, labeled hazardous waste bag.
-
Once the bag is full, seal it and place it in the designated hazardous waste collection area for solids.
Spill Cleanup
In the event of a small spill of solid 1-Phenylcyclopentanecarboxamide:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, towels) into a labeled hazardous waste container.
-
Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS for emergency response.
Final Disposal Methods: The Role of EHS
As a generator of hazardous waste, your responsibility is to ensure its proper collection, labeling, and storage within your laboratory. The final disposal will be managed by your institution's EHS department, who will work with licensed hazardous waste disposal vendors.
The most common and appropriate disposal method for solid organic chemical waste like 1-Phenylcyclopentanecarboxamide is incineration .[1] High-temperature incineration in a permitted hazardous waste facility ensures the complete destruction of the compound, minimizing its potential environmental impact.
Under no circumstances should 1-Phenylcyclopentanecarboxamide be disposed of down the drain or in the regular trash. This is to prevent potential harm to aquatic life and contamination of waterways.[5]
Regulatory Compliance: Adhering to the Law
The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Your institution's EHS department is responsible for ensuring that all hazardous waste is managed and disposed of in compliance with these federal, state, and local regulations. By following the procedures outlined in this guide and your institution's specific policies, you are contributing to a safe and compliant laboratory environment.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is an integral part of the scientific process. By treating the disposal of 1-Phenylcyclopentanecarboxamide with the same rigor and attention to detail as its synthesis and application, we uphold our commitment to safety, environmental stewardship, and regulatory compliance. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance on hazardous waste management.
References
-
PubChem. 1-Phenylcyclopentane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
-
MDPI. Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans in Natural Water. [Link]
-
PubChem. N-phenylcyclopentanecarboxamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Toxicity of Plastic Additive 1-Hydroxycyclohexyl Phenyl Ketone (1-HCHPK) to Freshwater Microcrustaceans in Natural Water. [Link]
-
Valspar. u1pa-fe02 clear filler putty musical instruments - SAFETY DATA SHEET. [Link]
-
PubChem. 1-Phenylcyclopentanecarboxamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. [Link]
-
ResearchGate. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
-
United States Environmental Protection Agency. Hazardous Waste. [Link]
-
Occupational Safety and Health Administration. Laboratories - Overview. [Link]
-
United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
Sources
- 1. 1-Phenylcyclopentanecarboxamide | C12H15NO | CID 97606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-phenylcyclopentanecarboxamide | C12H15NO | CID 564473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN101367593B - A method and system for treating wastewater produced by amide herbicides - Google Patents [patents.google.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. unicam.it [unicam.it]
- 7. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
